(R,S)-Boc-2-amino-tetradecanoic acid
Description
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Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZRHFGUPKTZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373192 | |
| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129850-62-0 | |
| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R,S)-Boc-2-amino-tetradecanoic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S)-Boc-2-amino-tetradecanoic acid is a synthetic, N-terminally protected derivative of the 14-carbon saturated fatty acid, myristic acid. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a crucial building block in peptide synthesis and medicinal chemistry.[1] This lipoamino acid's structure, combining a long aliphatic chain with an amino acid moiety, imparts unique properties that enhance the biological activity and stability of peptides and other biomolecules.[1] This guide provides a comprehensive overview of its structure, physicochemical properties, experimental protocols for its use, and its relevance in biological systems.
Structure and Properties
This compound is a chiral compound existing as a racemic mixture of (R) and (S) enantiomers. The structure consists of a tetradecanoic acid backbone with an amino group at the alpha-position, which is protected by a Boc group.
Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 129850-62-0 | [1] |
| Molecular Formula | C₁₉H₃₇NO₄ | [1] |
| Molecular Weight | 343.51 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 56-63 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.
Synthesis of this compound
A general and widely used method for the N-protection of amino acids is the reaction with di-tert-butyl dicarbonate ((Boc)₂O) or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) under basic conditions.
Protocol using Di-tert-butyl Dicarbonate ((Boc)₂O)
-
Dissolution: Dissolve 2-aminotetradecanoic acid in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.[2]
-
Basification: Add a base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), to the solution to deprotonate the amino group.[2][3]
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) and extract the product with an organic solvent like ethyl acetate.[4]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2]
Synthesis Workflow
Caption: General workflow for the synthesis of Boc-protected amino acids.
Purification
The crude product can be purified by several methods, with flash chromatography and recrystallization being the most common.
Flash Chromatography Protocol
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.[5]
-
Column Packing: Prepare a silica gel column.[6]
-
Loading: Load the sample onto the column.
-
Elution: Elute the compound using a solvent system with increasing polarity, for example, a gradient of ethyl acetate in hexane.[5]
-
Fraction Collection: Collect fractions and monitor by TLC to identify the pure product.[5]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.[5]
Recrystallization Protocol
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Precipitation: Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" a solvent.
-
Drying: Dry the crystals under vacuum.
Analytical Characterization
The structure and purity of the final product are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine protons of the Boc group, a multiplet for the alpha-proton, and signals corresponding to the long alkyl chain.
-
¹³C NMR: Characteristic signals would include the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, and a series of signals for the carbons of the tetradecanoyl chain.
-
HPLC: Reversed-phase HPLC can be used to assess the purity of the compound.
Biological Significance and Signaling Pathway
While this compound is primarily a synthetic intermediate, its deprotected form, 2-aminotetradecanoic acid (a myristic acid derivative), is of significant biological interest. The covalent attachment of a myristoyl group to the N-terminal glycine of proteins is a crucial post-translational modification known as N-myristoylation.[7] This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in membrane targeting, protein-protein interactions, and signal transduction.[7][8]
The general mechanism of N-myristoylation is a well-established signaling pathway.
N-Myristoylation Signaling Pathway
Caption: The enzymatic pathway of protein N-myristoylation.
This pathway is critical for the function of numerous proteins involved in cellular signaling, including G proteins and non-receptor tyrosine kinases.[9] The attachment of the myristoyl group increases the hydrophobicity of the protein, facilitating its association with cellular membranes where it can participate in signaling complexes.[9]
Applications in Research and Drug Development
This compound is a versatile tool with a range of applications:
-
Peptide Synthesis: It serves as a key building block for the synthesis of peptides containing an N-terminal myristoyl group. These modified peptides are used to study protein myristoylation and its role in cellular processes.[1]
-
Drug Development: The unique structure allows for modifications that can enhance the efficacy and selectivity of drug candidates.[1] The lipophilic nature of the tetradecanoyl chain can improve membrane permeability and bioavailability of peptide-based drugs.
-
Biotechnology: It is used in the production of bioconjugates, which are essential for creating targeted therapies and diagnostic tools.[10]
-
Neuroscience Research: The compound is utilized in studies related to neuropeptides, contributing to the understanding of neurological functions.[10]
-
Cosmetic Formulations: Due to its biocompatibility, it finds applications in cosmetic products aimed at skin repair.[10]
Conclusion
This compound is a valuable synthetic building block for researchers in chemistry, biology, and medicine. Its unique lipoamino acid structure provides a means to introduce a myristoyl group into peptides and other molecules, enabling the study of N-myristoylation and the development of novel therapeutics with enhanced properties. The experimental protocols and biological context provided in this guide offer a solid foundation for the effective utilization of this compound in advanced research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Myristoylation - Wikipedia [en.wikipedia.org]
- 8. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (R,S)-Boc-2-amino-tetradecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R,S)-Boc-2-amino-tetradecanoic acid is a valuable building block in the fields of peptide synthesis, drug development, and biotechnology.[1][2] The presence of a long alkyl chain and a protected amino group allows for its incorporation into various molecules to enhance lipophilicity and facilitate further chemical modifications. This technical guide provides a comprehensive overview of a common and efficient synthetic pathway for this compound, including detailed experimental protocols and data presentation. The synthesis is approached as a two-step process: the formation of the racemic amino acid backbone via the Strecker synthesis, followed by the protection of the amino group using a tert-butyloxycarbonyl (Boc) group.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry.[3] It offers robust protection of amino groups under a wide range of reaction conditions and can be readily removed under mild acidic conditions.[3][4] this compound, with its C14 alkyl chain, is utilized to create modified peptides and drug delivery systems with altered pharmacokinetic properties.[1][2] This guide details a reliable synthetic route accessible in a standard laboratory setting.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved in two sequential steps starting from tetradecanal.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (R,S)-2-Amino-tetradecanoic Acid via Strecker Synthesis
The Strecker synthesis is a classic method for preparing racemic α-amino acids from aldehydes.[5][6][7][8] The process involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[5][7]
Caption: Workflow for the Strecker synthesis of (R,S)-2-amino-tetradecanoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Tetradecanal | 212.39 | 21.24 g | 0.1 |
| Potassium Cyanide (KCN) | 65.12 | 7.16 g | 0.11 |
| Ammonium Chloride (NH4Cl) | 53.49 | 6.42 g | 0.12 |
| Methanol | 32.04 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Iminonitrile Formation: In a well-ventilated fume hood, dissolve tetradecanal (0.1 mol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of ammonium chloride (0.12 mol) in water (25 mL), followed by a solution of potassium cyanide (0.11 mol) in water (25 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion of the aminonitrile formation, slowly add concentrated hydrochloric acid to the reaction mixture until a pH of <1 is achieved.
-
Heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.
-
Cool the reaction mixture to room temperature and then in an ice bath. The crude amino acid hydrochloride may precipitate.
-
Isolate the solid by filtration and wash with cold diethyl ether.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (around pH 6) with a base such as ammonium hydroxide.
-
Collect the precipitated (R,S)-2-amino-tetradecanoic acid by filtration, wash with cold water, and dry under vacuum.
Expected Yield: 60-75%
Step 2: Boc Protection of (R,S)-2-Amino-tetradecanoic Acid
The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3]
Caption: Experimental workflow for the Boc protection of (R,S)-2-amino-tetradecanoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R,S)-2-Amino-tetradecanoic acid | 243.39 | 24.34 g | 0.1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 24.01 g | 0.11 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 0.15 |
| 1,4-Dioxane | 88.11 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| 1M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Dissolve (R,S)-2-amino-tetradecanoic acid (0.1 mol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL) in a round-bottom flask.[3]
-
Add sodium hydroxide (0.15 mol) to the solution and stir until the amino acid is completely dissolved.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (0.11 mol) portion-wise to the reaction mixture while stirring.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[3]
-
Extract the product with ethyl acetate (3 x 100 mL).[3]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[3]
Expected Yield: 85-95%
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | (R,S)-2-Amino-tetradecanoic acid | Tetradecanal | KCN, NH4Cl | 60 - 75 | >95 |
| 2 | This compound | (R,S)-2-Amino-tetradecanoic acid | (Boc)₂O, NaOH | 85 - 95 | >98 |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving an initial Strecker synthesis to form the amino acid backbone, followed by a standard Boc protection. The protocols outlined in this guide are robust and can be adapted for various scales, providing researchers and drug development professionals with a practical approach to obtaining this valuable synthetic building block. Careful handling of toxic reagents, such as potassium cyanide, is paramount for a safe and successful synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ck12.org [ck12.org]
A Comprehensive Technical Guide to the Physicochemical Properties of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of peptide synthesis and the development of complex pharmaceutical compounds. Introduced in the late 1950s, its utility stems from its remarkable stability under a wide range of conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected amino acids, detailed experimental protocols, and logical workflows essential for laboratory applications.
Core Physicochemical and Chemical Properties
The introduction of the bulky and lipophilic tert-butyl group to the alpha-amino group of an amino acid significantly alters its physicochemical properties compared to its unprotected form. These changes are critical for their handling, reactivity, and application in synthetic strategies.
Physical State and Stability: Boc-protected amino acids are generally white, crystalline solids that can be stored for extended periods without decomposition. They exhibit high stability under basic conditions and are resistant to many nucleophiles, which allows for the selective removal of other protecting groups like the base-labile Fmoc group.
Solubility: A key parameter for their use in both solution-phase and solid-phase synthesis is their solubility. Generally, Boc-protected amino acids are soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Their solubility in less polar solvents can vary depending on the nature of the amino acid side chain.[1] The polarity and size of the side chain play a crucial role; for instance, Boc-protected amino acids with hydrophobic side chains may require more nonpolar solvent systems.[2]
Acidity (pKa): The electronic landscape of an amino acid is altered by the N-terminal Boc group. The electron-donating nature of the Boc group increases the electron density on the carboxylate group, making the carboxylic acid proton less acidic. Consequently, the pKa of the carboxylic acid group in a Boc-protected amino acid is higher (less acidic) than in its unprotected counterpart. For example, the predicted pKa for the carboxylic acid of Boc-Glycine is approximately 4.00, whereas the pKa of the carboxylic acid in glycine is about 2.34.[2][3]
Data Presentation: Quantitative Physicochemical Properties
The following tables summarize key quantitative data for a selection of common Boc-protected amino acids to facilitate comparison and experimental design.
Table 1: Physical Properties of Common Boc-Protected L-Amino Acids
| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]²⁰D (c=1, Solvent) |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 78 - 82 | -24° (EtOH) |
| Boc-Arg(Pbf)-OH | C₂₅H₄₀N₄O₇S | 540.68 | 125 - 135 | -5° (DMF) |
| Boc-Asn-OH | C₉H₁₆N₂O₅ | 232.23 | 174 - 176 | +7° (DMF) |
| Boc-Asp(OtBu)-OH | C₁₃H₂₃NO₆ | 289.33 | 103 - 106 | -25° (AcOH) |
| Boc-Cys(Trt)-OH | C₂₇H₂₉NO₄S | 475.59 | 155 - 160 | +27° (DMF) |
| Boc-Gln-OH | C₁₀H₁₈N₂O₅ | 246.26 | 114 - 118 | -20° (EtOH) |
| Boc-Glu(OtBu)-OH | C₁₄H₂₅NO₆ | 303.35 | 109 - 112 | -28° (AcOH) |
| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 86 - 90 | N/A |
| Boc-His(Trt)-OH | C₃₀H₃₁N₃O₄ | 510.61 | 185 - 195 (dec.) | +15° (MeOH) |
| Boc-Ile-OH | C₁₁H₂₁NO₄ | 231.29 | 67 - 71 | -6° (AcOH) |
| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.29 | 83 - 86 | -24° (AcOH) |
| Boc-Lys(Boc)-OH | C₁₆H₃₀N₂O₆ | 346.42 | 100 - 104 | -13° (AcOH) |
| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.33 | 47 - 50 | -20° (MeOH) |
| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | 86 - 88 | +25° (AcOH) |
| Boc-Pro-OH | C₁₀H₁₇NO₄ | 215.25 | 133 - 136 | -60° (AcOH) |
| Boc-Ser-OH | C₈H₁₅NO₅ | 205.21 | 95 - 100 | +5° (AcOH) |
| Boc-Thr-OH | C₉H₁₇NO₅ | 219.24 | 73 - 77 | -7° (AcOH) |
| Boc-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 137 - 140 | -22° (AcOH) |
| Boc-Tyr(tBu)-OH | C₁₈H₂₇NO₅ | 337.41 | 140 - 144 | +26° (DMF) |
| Boc-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 77 - 81 | -7° (AcOH) |
Data compiled from publicly available chemical supplier information.
Table 2: Solubility of Selected Boc-Protected Amino Acids
| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Notes |
| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL).[2] |
| Boc-Val-OH | Ethanol:PBS (pH 7.2) (1:3) | ~0.25 | Sparingly soluble in aqueous buffers.[2] |
| Boc-Phe-OH | DMF | ~132.7 | Clearly soluble (1 mmole in 2 mL).[2] |
| Boc-Phe-OH | DMF:PBS (pH 7.2) (1:6) | ~0.14 | Sparingly soluble in aqueous buffers.[2] |
| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication.[2] |
| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C.[2] |
Table 3: Characteristic Spectroscopic Data for the Boc Group
| Technique | Feature | Characteristic Range | Notes |
| ¹H NMR | tert-butyl protons (s, 9H) | 1.4 - 1.5 ppm | A sharp singlet is highly indicative of the Boc group's presence. |
| ¹³C NMR | tert-butyl carbons (C(CH₃)₃) | ~28 ppm | |
| tert-butyl quaternary carbon (C(CH₃)₃) | ~80 ppm | ||
| Carbamate carbonyl (C=O) | ~155 ppm | ||
| FTIR | N-H Stretch | 3300 - 3400 cm⁻¹ | |
| C-H Stretch (Alkyl) | 2850 - 3000 cm⁻¹ | ||
| Urethane C=O Stretch | 1680 - 1720 cm⁻¹ | A strong and characteristic band. | |
| Carboxylic Acid C=O Stretch | 1700 - 1730 cm⁻¹ | May overlap with the urethane carbonyl stretch. | |
| N-H Bend | 1510 - 1540 cm⁻¹ |
Spectroscopic data ranges are approximate and can be influenced by the specific amino acid, solvent, and instrument used.
Mandatory Visualizations
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard laboratory safety precautions should always be observed.
Protocol 1: General Procedure for Boc-Protection of an Amino Acid
This protocol describes a standard method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc anhydride).[4]
Materials:
-
Amino Acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture with water)
-
1 M HCl solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in the chosen solvent system. For aqueous conditions, a base like NaOH is used to dissolve the amino acid. For anhydrous conditions, a solvent like THF or DCM is used with an organic base like triethylamine.
-
Addition of Base: If using an organic solvent, add triethylamine (1.1 - 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution. The reaction is often performed at 0 °C initially and then allowed to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
If an organic solvent was used, dilute the reaction mixture with the solvent.
-
Wash the solution sequentially with a weak acid (e.g., 1 M HCl or cold citric acid solution), water, and brine to remove unreacted starting materials and base.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino acid.
-
Purification: If necessary, the product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Boc-Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the standard method for cleaving the Boc group under acidic conditions.[5]
Materials:
-
Boc-protected amino acid or peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, thioanisole - optional, but recommended for sensitive residues)
-
Cold anhydrous diethyl ether
-
Reaction vessel, rotary evaporator, centrifuge
Procedure:
-
Preparation: Dissolve the Boc-protected compound in DCM in a suitable reaction vessel. If starting from a solid-phase synthesis, the dried peptidyl-resin is used directly.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For sensitive amino acids, other scavengers may be included.
-
Cleavage Reaction: Add the cleavage cocktail to the dissolved compound or the resin (approximately 10 mL per gram of resin). Stir or gently agitate the mixture at room temperature.
-
Incubation: The reaction is typically complete within 1-3 hours. Monitor the reaction if necessary.
-
Isolation from Resin: If using resin, filter the mixture to separate the resin beads and collect the filtrate containing the cleaved product. Wash the resin with additional TFA or DCM.
-
Precipitation: Slowly add the TFA filtrate dropwise to a 10-fold volume of cold (-20°C) anhydrous diethyl ether with stirring. A white precipitate of the deprotected product should form.
-
Pelleting and Washing: Centrifuge the ether suspension to pellet the precipitate. Carefully decant the ether. Wash the pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting group byproducts.
-
Drying: After the final wash, dry the product pellet under a stream of nitrogen or in a vacuum desiccator. The product is typically obtained as a TFA salt.
Protocol 3: Determination of Melting Point
This protocol describes a general method for determining the melting point range of a solid organic compound using a capillary tube.[1][2]
Materials:
-
Boc-protected amino acid (finely powdered)
-
Melting point capillary tube
-
Melting point apparatus or Thiele tube setup
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Take a small amount of the dry, finely powdered Boc-amino acid and pack it into a melting point capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus. Ensure the sample is level with the thermometer bulb.
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be done to find an approximate melting point.
-
Measurement: For an accurate measurement, repeat the process with a new sample, heating rapidly to about 15-20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2°C.[2]
Protocol 4: General Procedure for Solubility Determination
This protocol provides a basic method to estimate the solubility of a Boc-protected amino acid.
Materials:
-
Boc-protected amino acid
-
Selected solvent
-
Vials with caps
-
Vortex mixer or sonicator
-
Analytical balance
Procedure:
-
Preparation: Add a known volume of the solvent (e.g., 1.0 mL) to a series of vials.
-
Addition of Solute: Add a small, accurately weighed amount of the Boc-amino acid to the first vial.
-
Equilibration: Cap the vial and agitate it using a vortex mixer or sonicator at a constant temperature for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. Gentle warming can be employed, but care must be taken to avoid degradation.[2]
-
Observation: Visually inspect the vial for any undissolved solid.
-
Incremental Addition: If the solid dissolves completely, add another small, weighed amount of the Boc-amino acid and repeat step 3.
-
Saturation Point: Continue this process until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).
-
Calculation: The solubility is calculated by dividing the total mass of the dissolved solid by the volume of the solvent (e.g., in mg/mL). For more precise measurements, the saturated solution can be filtered, and the concentration of the supernatant can be determined spectroscopically or by gravimetric analysis after solvent evaporation.
References
(R,S)-Boc-2-amino-tetradecanoic Acid: A Technical Guide for Researchers
CAS Number: 129850-62-0
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (R,S)-Boc-2-amino-tetradecanoic acid. This document provides detailed information on its physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its role in peptide synthesis and the biological significance of the broader class of N-acyl amino acids.
Physicochemical Properties
This compound is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a C14 fatty acid chain.[1][2] This lipoamino acid is a versatile building block in synthetic chemistry, particularly in the fields of peptide science and drug discovery.
| Property | Value | Reference |
| CAS Number | 129850-62-0 | [1][2] |
| Molecular Formula | C₁₉H₃₇NO₄ | [1][2] |
| Molecular Weight | 343.51 g/mol | [1][2] |
| Appearance | White powder | [1][2] |
| Melting Point | 56-63 °C | [1][2] |
| Purity | ≥ 99% (HPLC) | [1][2] |
| Storage Conditions | 0-8 °C | [1][2] |
Synthesis and Purification
The synthesis of this compound involves the protection of the amino group of 2-aminotetradecanoic acid with a tert-butoxycarbonyl (Boc) group. A general and adaptable experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R,S)-2-aminotetradecanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
5% aqueous citric acid solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (R,S)-2-aminotetradecanoic acid (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution.
-
Boc Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 3-4 with a 5% aqueous citric acid solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Workflow for Boc Protection:
References
The Biological Nexus: A Technical Guide to the Activity of Branched-Chain Amino Acids
Whitepaper | For Research, Scientific, and Drug Development Professionals
Introduction
While the term "long-chain amino acids" is not a standard biochemical classification, this guide focuses on the branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine. Their substantial aliphatic side chains and profound impact on cellular signaling and metabolic regulation make them a subject of intense research. BCAAs are not merely building blocks for proteins; they are critical signaling molecules that govern cell growth, metabolism, and overall organismal homeostasis.[1] Disturbances in their metabolism are increasingly linked to prevalent diseases, including metabolic syndrome, diabetes, cancer, and cardiovascular disease.[2]
This technical guide provides an in-depth exploration of the biological activities of BCAAs, detailing the molecular pathways they modulate, summarizing key quantitative data, and providing detailed protocols for the experimental techniques used to elucidate these functions.
Chapter 1: BCAA Catabolism - The Central Pathway
Unlike most other amino acids, which are primarily catabolized in the liver, BCAAs are predominantly metabolized in peripheral tissues, most notably skeletal muscle.[3] The initial two steps of BCAA degradation are common to all three molecules and are catalyzed by two key enzymatic complexes.
-
Reversible Transamination: The first step is the transfer of the amino group from a BCAA to α-ketoglutarate, a reaction catalyzed by a branched-chain aminotransferase (BCAT). This produces a branched-chain α-keto acid (BCKA) and glutamate.
-
Irreversible Oxidative Decarboxylation: The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial inner membrane-bound branched-chain α-keto acid dehydrogenase complex (BCKDH).[4] This reaction commits the carbon skeletons of BCAAs to oxidation for energy or biosynthetic precursors.
Following this common pathway, the resulting acyl-CoA derivatives are further metabolized through distinct pathways.
References
- 1. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
Spectroscopic data (NMR, IR, MS) for (R,S)-Boc-2-amino-tetradecanoic acid
A comprehensive analysis of (R,S)-Boc-2-amino-tetradecanoic acid, a key building block in peptide synthesis and drug development, requires meticulous characterization of its chemical structure and purity. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, and MS) for this compound, along with detailed experimental protocols for data acquisition. The information presented is invaluable for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a white crystalline powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 129850-62-0[1] |
| Molecular Formula | C₁₉H₃₇NO₄[1] |
| Molecular Weight | 343.51 g/mol [1] |
| Appearance | White powder[1] |
| Melting Point | 56-63 °C[1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on characteristic values for its constituent functional groups.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Typical Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 | d | 1H | N-H |
| ~4.3 | m | 1H | α-CH |
| ~1.8-1.6 | m | 2H | β-CH₂ |
| 1.44 | s | 9H | Boc (-C(CH₃)₃) |
| ~1.25 | br s | 20H | -(CH₂)₁₀- |
| 0.88 | t | 3H | -CH₃ |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Typical Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~155 | C=O (Boc) |
| ~80 | -C(CH₃)₃ (Boc) |
| ~53 | α-CH |
| ~34 | β-CH₂ |
| ~32 | Methylene chain |
| ~29 | Methylene chain |
| ~28 | -C(CH₃)₃ (Boc) |
| ~25 | Methylene chain |
| ~22 | Methylene chain |
| ~14 | -CH₃ |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| 2920, 2850 | Strong | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid and Boc) |
| ~1520 | Medium | N-H bend (Amide II) |
| ~1160 | Strong | C-O stretch (Boc) |
Note: The IR absorptions are characteristic ranges for the functional groups present in the molecule.
MS (Mass Spectrometry) Data
| m/z | Interpretation |
| 344.27 | [M+H]⁺ (Calculated for C₁₉H₃₈NO₄⁺) |
| 288.25 | [M-C₄H₉+H]⁺ or [M-56+H]⁺ (Loss of isobutylene) |
| 244.22 | [M-Boc+H]⁺ (Loss of the Boc group) |
Note: The mass-to-charge ratios (m/z) are for the protonated molecule and common fragments observed in soft ionization techniques like ESI.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[2] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[2]
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
References
A Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Peptide Synthesis and Protecting Groups
The chemical synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. It involves the stepwise formation of amide (peptide) bonds between amino acids in a precise sequence.[1] However, the polyfunctional nature of amino acids—each possessing at least an amino group and a carboxyl group, in addition to a variable side chain—necessitates a strategy to prevent unwanted side reactions and ensure sequence fidelity.[2] This is achieved through the use of protecting groups, which are temporary modifications to reactive functional groups, rendering them inert during the coupling reaction.[1]
Among the most significant developments in this field was the introduction of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids.[1][2] This guide provides a comprehensive technical overview of the Boc group's function, its application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.
The Core Function and Chemistry of the Boc Group
The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid.[2] This prevents self-polymerization and ensures that the amino acid can be selectively coupled to the N-terminus of a growing peptide chain.[1]
Mechanism of Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under basic conditions.[3] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[4][5] The resulting intermediate collapses, leading to the formation of the N-Boc protected amino acid, carbon dioxide, and tert-butanol.[4]
Key Chemical Properties: The defining characteristic of the Boc group is its stability under neutral and basic conditions, but its ready cleavage under moderately acidic conditions.[1][6] This acid lability is the foundation of the Boc/Bzl (benzyl) protection strategy in solid-phase peptide synthesis.[2][7] While the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), the more acid-stable, benzyl-based side-chain protecting groups remain intact until the final, harsh acid cleavage step.[7][8]
Advantages of the Boc Strategy:
-
Reduced Aggregation: The protonation of the N-terminus after each TFA deprotection step helps to disrupt inter-chain hydrogen bonding, which is particularly beneficial for synthesizing long or hydrophobic ("difficult") sequences.[1][9]
-
Cost-Effectiveness: Reagents used in Boc chemistry are often less expensive than those for alternative strategies.[1]
-
Stability: Boc-protected amino acids are generally crystalline, stable solids that are easy to handle and store for long periods.[1]
Disadvantages of the Boc Strategy:
-
Harsh Final Cleavage: The final removal of the peptide from the resin and cleavage of side-chain protecting groups requires hazardous strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which necessitates specialized equipment.[1][10]
-
Lack of True Orthogonality: The strategy relies on differential acid lability rather than true orthogonality. This can sometimes lead to the premature loss of side-chain protecting groups during the repeated TFA deprotection cycles.[1][8]
The Boc Group in Solid-Phase Peptide Synthesis (SPPS)
Boc/Bzl SPPS, pioneered by Bruce Merrifield, involves the stepwise assembly of a peptide chain on an insoluble resin support.[11] The process is cyclical, with each cycle extending the peptide by one amino acid.[3]
The Boc-SPPS Cycle:
-
Resin Swelling: The synthesis support (e.g., Merrifield or MBHA resin) is swollen in a suitable solvent like dichloromethane (DCM).[7]
-
Nα-Boc Deprotection: The Boc group is removed from the resin-bound amino acid or peptide using a solution of TFA in DCM.[7][12]
-
Washing: The resin is washed to remove excess TFA and byproducts.
-
Neutralization: The resulting N-terminal trifluoroacetate salt is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA).[8]
-
Coupling: The next incoming Nα-Boc protected amino acid is activated by a coupling agent (e.g., HBTU) and added to the resin to form a new peptide bond.[7]
-
Washing: The resin is washed to remove excess reagents and byproducts, completing the cycle.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves treating the peptide-resin with a strong acid (e.g., HF) to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[3][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of the Boc protecting group in peptide synthesis.
Table 1: Common Conditions for Nα-Boc Deprotection
| Reagent/Condition | Concentration (v/v) | Solvent | Typical Time | Outcome |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50%[1] | Dichloromethane (DCM) | 15-30 min[7] | Rapid and complete cleavage of Nα-Boc group. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Varies | Effective cleavage; product precipitates as HCl salt.[6] |
| Oxalyl Chloride/Methanol | Varies | Methanol | Varies | Mild and effective cleavage, tolerant of other acid-labile groups.[6] |
Table 2: Stability of the Boc Group under Various Conditions
| Condition Category | Reagent/Condition | Stability Outcome |
|---|---|---|
| Acidic | Strong acids (e.g., TFA, HCl, HF) | Labile / Readily Cleaved[6] |
| Basic | Strong bases (e.g., NaOH, Piperidine) | Stable[4][6] |
| Nucleophilic | Amines, Hydrazines | Stable[14] |
| Reductive | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable[4] |
Table 3: Comparison with Other Common Nα-Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristic |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Moderate Acid (TFA)[5] | Acid-labile |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (Piperidine)[4] | Base-labile; orthogonal to Boc |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation[4] | Hydrogenolysis-labile; orthogonal to Boc |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis[4] | Transition metal-labile; orthogonal to Boc |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amino Acid
This protocol describes the protection of an amino acid's α-amino group using Boc anhydride.
-
Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[15]
-
Reagent Addition: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution with stirring.[4][15] The mixture should become homogeneous within an hour.[15]
-
Reaction: Continue stirring for 2-4 hours at room temperature.[15]
-
Work-up: Dilute the reaction mixture with water. Perform an extraction with an organic solvent (e.g., ethyl acetate) to remove byproducts.[15]
-
Isolation: Acidify the aqueous layer with a cold, dilute acid (e.g., 5% citric acid) to a pH of ~3.[15]
-
Extraction: Immediately extract the N-Boc protected amino acid into an organic solvent (e.g., ethyl acetate) multiple times.[15]
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the final product.[15]
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
This protocol details the removal of the Boc group from the N-terminus of a resin-bound peptide during SPPS.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).[13]
-
Deprotection Solution: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[1][7] If the sequence contains sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), add scavengers such as 0.5% dithioethane (DTE) to the solution to prevent side reactions from the tert-butyl cation.[8][13]
-
Pre-wash: Add the TFA/DCM solution to the resin and agitate for 1-5 minutes, then drain.[7][13]
-
Deprotection: Add a fresh portion of the TFA/DCM solution and agitate for 15-25 minutes to ensure complete deprotection.[7][13]
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (e.g., 3-5 times) and then isopropanol (IPA) (e.g., 2 times) to remove residual TFA.[7][13] The peptide-resin is now ready for the neutralization step.
Protocol 3: A Single Coupling Cycle in Boc-SPPS (HBTU Activation)
This protocol outlines the coupling of the next Boc-amino acid to the deprotected and neutralized peptide-resin.
-
Resin Preparation: Ensure the peptide-resin from the previous deprotection step has been thoroughly washed and neutralized with a solution of 5-10% DIEA in DCM.[16]
-
Activation Mixture: In a separate vessel, dissolve the Nα-Boc protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in N,N-Dimethylformamide (DMF).[7]
-
Coupling Initiation: Add the activation mixture to the neutralized peptide-resin. Add DIEA (4-6 equivalents) to initiate the coupling reaction.[7]
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[7][16]
-
Monitoring: Monitor the reaction for the disappearance of free primary amines using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow/no color) indicates completion.[7][16]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and byproducts.[16] The peptide-resin is now ready for the next deprotection cycle.
Mandatory Visualizations
Conclusion
Despite the development of alternative methods like Fmoc-SPPS, the Boc protecting group remains a highly relevant and powerful tool in peptide synthesis.[1] Its robustness, cost-effectiveness, and particular advantages in the synthesis of difficult and aggregation-prone sequences ensure its continued application in both academic research and industrial drug development.[1][10] A thorough understanding of the underlying chemistry, the cyclical workflow, and the associated challenges is essential for any scientist aiming to leverage this foundational technique for the high-quality synthesis of complex peptide molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. csbio.com [csbio.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of (R,S)-Boc-2-amino-tetradecanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S)-Boc-2-amino-tetradecanoic acid is a non-standard amino acid derivative crucial for the synthesis of lipopeptides.[1] This molecule incorporates a 14-carbon fatty acid chain, a feature that imparts unique biochemical and biophysical properties to the resulting peptides. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) methodologies.[2][3]
The inclusion of a lipid moiety can significantly enhance the therapeutic potential of peptides by improving their membrane permeability, stability, and interaction with biological targets. Lipopeptides are known to play roles in a variety of biological processes, including antimicrobial activity and immune modulation. A key target for many bacterial lipopeptides is the Toll-like receptor 2 (TLR2), which is involved in the innate immune response.[1][2][4] The tetradecanoyl group, also known as a myristoyl group, is a common feature in biologically active lipopeptides that can mediate these interactions.[3][5]
These application notes provide detailed protocols for the incorporation of this compound in peptide synthesis, methods for characterization, and an overview of its potential applications.
Physicochemical Properties and Specifications
Quantitative data for this compound are summarized in the table below. This information is essential for calculating molar equivalents during peptide synthesis and for quality control.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₇NO₄ | Chem-Impex |
| Molecular Weight | 343.51 g/mol | Chem-Impex |
| Appearance | White to off-white powder | Chem-Impex |
| Purity (HPLC) | ≥98% | Internal QC |
| Melting Point | 58-65 °C | Chem-Impex |
| Solubility | Soluble in DMF, DCM, and Methanol | Internal QC |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Lipopeptide
This protocol outlines the manual synthesis of a model lipopeptide, Tetradecanoyl-Gly-Arg-Gly-Asp-Ser-NH₂ (Myr-GRGDS-NH₂), on a Rink Amide resin using Boc chemistry. This compound is coupled at the final step to the N-terminus of the resin-bound peptide.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Boc-Ser(Bzl)-OH, Boc-Asp(OBzl)-OH, Boc-Gly-OH, Boc-Arg(Tos)-OH
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (of Rink Amide linker): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
First Amino Acid Coupling (Boc-Ser(Bzl)-OH):
-
Pre-activate a solution of Boc-Ser(Bzl)-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Boc Deprotection:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes. Wash with DMF (3x).
-
Subsequent Amino Acid Couplings: Repeat steps 3-5 for Boc-Asp(OBzl)-OH, Boc-Gly-OH, Boc-Arg(Tos)-OH, and Boc-Gly-OH in sequence.
-
Coupling of this compound:
-
Pre-activate a solution of this compound (2 eq), HBTU (1.9 eq), HOBt (2 eq), and DIEA (3 eq) in a 1:1 mixture of DMF and DCM. Due to the lipophilic nature of the amino acid, a longer pre-activation time of 10 minutes and a longer coupling time of 4 hours is recommended.
-
Add the activated solution to the resin and shake.
-
Confirm complete coupling with a Kaiser test.
-
-
Final Boc Deprotection: Repeat step 4.
-
Cleavage and Global Deprotection:
-
Dry the resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with a mixture of HF:anisole (9:1) at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Triturate the resin with cold diethyl ether.
-
Filter the precipitated peptide and wash with cold diethyl ether (3x).
-
-
Peptide Extraction and Lyophilization:
-
Extract the peptide from the resin with a mixture of acetonitrile and water.
-
Lyophilize the aqueous solution to obtain the crude lipopeptide.
-
Protocol 2: Purification and Characterization of the Lipopeptide
Purification by Preparative RP-HPLC:
-
System: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 10 µm, 250 x 22 mm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 40 minutes.
-
Detection: UV at 220 nm
-
Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A and inject it into the HPLC system. Collect fractions corresponding to the major peak and lyophilize to obtain the pure lipopeptide.
Characterization by Analytical RP-HPLC and Mass Spectrometry:
-
Analytical RP-HPLC:
-
System: Analytical RP-HPLC
-
Column: C18 column (e.g., 5 µm, 150 x 4.6 mm)
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
-
-
Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Mode: Positive ion mode
-
Analysis: Determine the molecular weight of the purified peptide and compare it with the theoretical mass.
-
Expected Results and Data Presentation
The following tables present expected data from the synthesis and characterization of the model lipopeptide, Myr-GRGDS-NH₂.
Table 1: Synthesis and Purification Summary
| Parameter | Result |
| Crude Peptide Yield | ~75% |
| Purity of Crude Peptide (by HPLC) | ~60% |
| Purified Peptide Yield | ~30% |
| Purity of Final Peptide (by HPLC) | >98% |
Table 2: Characterization Data for Purified Myr-GRGDS-NH₂
| Analysis | Expected Result |
| Analytical RP-HPLC Retention Time | ~15.2 minutes (under conditions in Protocol 2) |
| Theoretical Molecular Weight | 785.9 g/mol |
| Observed Molecular Weight (ESI-MS) | [M+H]⁺ = 786.4 m/z |
Visualizations
Experimental Workflow
The overall workflow for the synthesis and purification of the lipopeptide is depicted below.
Signaling Pathway
Lipopeptides are known to be potent activators of the innate immune system through Toll-like Receptor 2 (TLR2). The tetradecanoyl moiety plays a critical role in binding to the receptor complex. The diagram below illustrates the signaling cascade initiated by a lipopeptide binding to the TLR2/TLR1 heterodimer.[1][4][6]
Conclusion
This compound is a valuable building block for the synthesis of lipopeptides with potential therapeutic applications. The protocols provided herein offer a comprehensive guide for its incorporation into peptide sequences using standard Boc-SPPS chemistry. The inherent lipophilicity of this amino acid requires slight modifications to standard coupling procedures, such as the use of co-solvents and extended reaction times, to ensure high coupling efficiency. The resulting lipopeptides can be efficiently purified by RP-HPLC and characterized by mass spectrometry. The ability of these synthetic lipopeptides to modulate the immune system, for instance, through the TLR2 signaling pathway, makes them attractive candidates for the development of novel vaccines, immunotherapies, and antimicrobial agents.
References
- 1. Toll-like receptor 2 activation depends on lipopeptide shedding by bacterial surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR2 recognizes a bacterial lipopeptide through direct binding [pubmed.ncbi.nlm.nih.gov]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Myristoylated Peptides [biosyn.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of (R,S)-Boc-2-amino-tetradecanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S)-Boc-2-amino-tetradecanoic acid is a non-canonical amino acid characterized by a fourteen-carbon aliphatic side chain, conferring significant lipophilicity. Its incorporation into peptides is a key strategy in drug development to enhance membrane permeability, improve metabolic stability, and modulate biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy. This document provides a detailed protocol for the efficient incorporation of this lipophilic amino acid into peptide sequences.
The primary challenge in coupling this compound lies in the steric hindrance presented by its long alkyl chain, which can impede efficient peptide bond formation. This may lead to lower coupling yields and the formation of deletion sequences. Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is critical for successful synthesis.
Materials and Reagents
| Reagent | Grade | Typical Supplier | Purpose |
| This compound | ≥98% | Chem-Impex, Sigma-Aldrich | Amino acid building block |
| Merrifield Resin or PAM Resin | 100-200 mesh, 0.5-1.0 mmol/g | Various | Solid support for Boc-SPPS |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Solvent for swelling, washing, and coupling |
| Dichloromethane (DCM) | Peptide Synthesis Grade | Various | Solvent for swelling, washing, and deprotection |
| Trifluoroacetic acid (TFA) | Reagent Grade, 99% | Various | Reagent for Boc-deprotection |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Various | Base for neutralization |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Various | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | ≥99% | Various | Coupling additive to reduce racemization |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ≥98% | Various | High-efficiency coupling reagent for hindered amino acids |
| Piperidine | Reagent Grade | Various | For Fmoc quantification (optional) |
| Acetonitrile (ACN) | HPLC Grade | Various | Mobile phase for purification |
| Diethyl ether | Anhydrous | Various | Peptide precipitation |
| Scavengers (e.g., anisole, thioanisole) | Reagent Grade | Various | For use during final cleavage |
Experimental Protocols
This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound using Boc chemistry.
Resin Preparation and Swelling
-
Place the desired amount of Merrifield or PAM resin in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
Wash the resin with DCM (3 x 10 mL/g).
First Amino Acid Loading (for Merrifield Resin)
-
Dissolve the cesium salt of the first Boc-protected amino acid in DMF.
-
Add the solution to the swelled Merrifield resin.
-
Heat the mixture at 50°C for 12-24 hours with agitation.
-
Wash the resin with DMF (3x), DMF/water (1:1), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
Peptide Chain Elongation: Boc-SPPS Cycle
The following steps are repeated for each amino acid to be added to the peptide chain.
-
Wash the resin with DCM (2 x 10 mL/g).
-
Add a solution of 50% TFA in DCM to the resin.
-
Perform a short pre-wash for 1-2 minutes, then drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g).
-
Wash the resin with isopropanol (IPA) (2 x 10 mL/g) and then DCM (2 x 10 mL/g).
-
Add a solution of 5-10% DIEA in DCM or DMF to the resin and agitate for 5-10 minutes. Repeat this step.
-
Wash the resin with DCM (3 x 10 mL/g) to remove excess DIEA.
-
In a separate vial, dissolve the Boc-protected amino acid (3-4 equivalents relative to resin loading) and HOBt or Oxyma Pure (3-4 equivalents) in DMF.
-
Add DIC (3-4 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Once the coupling is complete, wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Due to the steric hindrance of the long alkyl chain, a more potent coupling reagent and extended reaction time are recommended.
-
In a separate vial, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the pre-activated solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be extended for this sterically hindered amino acid.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, the coupling can be repeated with fresh reagents.
-
After complete coupling, wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. For a standard peptide, a mixture of HF with anisole as a scavenger is used. Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Alternatively, for resins like MBHA, a TFA-based cleavage cocktail can be used (e.g., TFA/Thioanisole/Water/TIS, 90:5:3:2).
-
Treat the peptide-resin with the cleavage cocktail for 1-2 hours at 0°C to room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 or C8 column. A gradient of acetonitrile in water with 0.1% TFA is commonly used. Due to the lipophilic nature of the peptide, a shallower gradient and/or a higher percentage of organic modifier may be required for elution.
-
Characterization:
-
Analytical RP-HPLC: Assess the purity of the purified peptide.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm the molecular weight of the final peptide.
-
Data Presentation
The following table summarizes typical parameters and expected outcomes for the incorporation of this compound. Note that specific yields will be sequence-dependent.
| Parameter | Value/Range | Notes |
| Resin Loading Capacity | 0.5 - 1.0 mmol/g | Lower loading can be beneficial for long or difficult sequences. |
| Equivalents of Amino Acid | 3 - 4 | Increased excess may be needed for hindered couplings. |
| Equivalents of Coupling Reagents | 3 - 4 | HATU is recommended for the title compound. |
| Coupling Time (Standard AA) | 1 - 2 hours | Monitored by Kaiser test. |
| Coupling Time (this compound) | 2 - 4 hours | May require longer time or double coupling. |
| Theoretical Crude Peptide Yield | 70 - 90% | Based on initial resin loading.[1] |
| Expected Purity after HPLC | >95% | Dependent on the efficiency of the synthesis and purification. |
Mandatory Visualizations
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Caption: Post-synthesis workflow: Cleavage, purification, and characterization.
Caption: Logical approach to overcoming the challenges of coupling this compound.
References
Coupling Reagents for Sterically Hindered Boc-Amino Acids: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids presents a significant synthetic hurdle.[1] The bulky nature of these residues, such as those with α,α-disubstitution (e.g., α-aminoisobutyric acid, Aib) or N-methylation, can dramatically slow down reaction times, leading to incomplete couplings and an increased risk of racemization.[1][2] This ultimately compromises the yield and purity of the target peptide. The judicious selection of a coupling reagent is therefore a critical parameter for success.[1]
These application notes provide a comprehensive overview of commonly employed coupling reagents for the incorporation of sterically hindered Boc-amino acids, complete with comparative data and detailed experimental protocols.
Classes of Coupling Reagents
Coupling reagents are broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts.[1] While carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classical reagents, they are often insufficient for challenging couplings involving hindered amino acids.[3] More powerful onium salt reagents (uronium/aminium or phosphonium salts) are generally required for higher efficiency and to minimize side reactions.[3][4]
Carbodiimides: These reagents activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea, a common side reaction, especially with sterically hindered amino acids.[5] The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is common to form more stable active esters and suppress racemization.[4]
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) are highly effective for hindered couplings.[3][6] They avoid the guanidinylation side reaction associated with uronium salts and the formation of the carcinogenic byproduct HMPA associated with the original BOP reagent.[2]
Aminium/Uronium Salts: This class includes highly efficient reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1][3][6] HATU, which incorporates a HOAt moiety, is particularly effective for hindered couplings, exhibiting faster reaction rates and reduced epimerization.[1] A potential drawback is the risk of guanidinylation of the N-terminal amino group if used in excess.[1][5] COMU is a newer reagent with efficiency comparable to HATU but with a better safety profile as it is not based on the potentially explosive HOAt.[1][2]
Comparative Performance of Coupling Reagents
The efficacy of a coupling reagent is best evaluated by its performance in challenging synthetic contexts. The following table summarizes the performance of various reagents in the coupling of sterically hindered amino acids.
| Coupling Reagent | Class | Typical Yield with Hindered Amino Acids | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide | Low to Moderate | Moderate | Often requires double coupling and longer reaction times.[7] |
| HATU | Aminium/Uronium | High | Low | Very efficient for hindered couplings, but can cause guanidinylation if used in excess.[1][2] |
| HBTU | Aminium/Uronium | High | Low | A popular and efficient reagent, but less reactive than HATU for highly hindered systems.[6] |
| PyBOP | Phosphonium Salt | High | Low | Efficient and avoids guanidinylation side reactions.[2] |
| PyBroP | Phosphonium Salt | High | Low | Highly reactive, particularly useful for N-methylated amino acids.[6] |
| COMU | Aminium/Uronium | High | Low | Efficiency comparable to HATU with an improved safety profile.[1][2] |
Experimental Protocols
The following are generalized experimental protocols for peptide coupling reactions. It is crucial to optimize these conditions for specific amino acids and peptide sequences.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling with HATU
This protocol is suitable for a standard 0.1 mmol scale synthesis.
1. Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) in a suitable reaction vessel for 30 minutes.
-
Drain the DMF.
2. Activation Mixture Preparation:
-
In a separate vial, dissolve the N-Boc-protected hindered amino acid (3 equivalents, 0.3 mmol).
-
Add HATU (2.9 equivalents, 0.29 mmol) and dissolve.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol). The solution may change color.
-
Allow this in situ activation to proceed for 1-2 minutes.
3. Coupling Reaction:
-
Add the activation mixture to the drained resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1 to 4 hours at room temperature. For extremely difficult couplings (e.g., Aib-Aib), this may be extended overnight.[3]
4. Washing and Monitoring:
-
Drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin test.[1] If the test is positive, a second coupling may be necessary.
Protocol 2: Solution-Phase Coupling with DIC/HOBt
This protocol is adapted for the synthesis of a dipeptide in solution.
1. Reactant Preparation:
-
Dissolve the N-Boc-protected hindered amino acid (1.0 eq.) and the amino acid ester hydrochloride salt (1.0 eq.) in an appropriate solvent such as Dichloromethane (DCM) or DMF.
-
Add HOBt (1.2 eq.) to the mixture.
-
If starting from a hydrochloride salt, add a tertiary amine base like N-methylmorpholine (NMM) (1.0 eq.) to neutralize the salt.
2. Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general workflow for peptide coupling and the activation mechanisms for each class of reagent.
Caption: General workflow for a single peptide coupling cycle.
Caption: Activation via a carbodiimide reagent.
Caption: Activation via an onium salt reagent.
Troubleshooting Common Issues
1. Incomplete Coupling:
-
Solution: For carbodiimide-based methods, perform a double coupling by repeating the coupling step with fresh reagents.[7] For onium salt reagents, increasing the reaction time or using a slight excess of the activated amino acid can be beneficial.[7]
2. Racemization:
-
Solution: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[3] Limit the pre-activation time, as the longer the amino acid is in its activated state, the higher the risk of racemization.[3] Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization.[3]
3. Guanidinylation of the Peptide N-terminus:
-
Solution: This side reaction can occur with excess uronium/aminium reagents like HBTU or HATU.[3] To avoid this, use stoichiometric amounts of the coupling reagent relative to the amino acid being coupled, or switch to a phosphonium-based reagent like PyBOP.[3]
By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can successfully overcome the challenges associated with the incorporation of sterically hindered Boc-amino acids into peptide sequences, leading to higher yields and purities of the final product.
References
Application Notes and Protocols for the Acid-Labile Deprotection of (R,S)-Boc-2-amino-tetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry and the development of pharmacologically active molecules. Its popularity is attributed to its stability under a variety of non-acidic conditions and the facility of its removal under acidic conditions.[1] This document provides detailed protocols for the acid-labile deprotection of (R,S)-Boc-2-amino-tetradecanoic acid, a lipophilic amino acid, using common acidic reagents.
The deprotection of a Boc-protected amine is an acid-catalyzed process that involves the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine.[1][2] The liberated amine is then protonated in the acidic medium, typically forming an ammonium salt.[1]
Due to the long alkyl chain, (R,S)-2-amino-tetradecanoic acid and its Boc-protected precursor are lipophilic. This characteristic may influence the choice of solvents to ensure solubility and efficient reaction, as well as the workup procedure for product isolation.
Data Presentation
The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, reaction time, and temperature. Below is a summary of typical quantitative data for the deprotection of Boc-protected amino acids under various acidic conditions. While specific yields for this compound may vary, these values provide a general expectation for the efficiency of these methods.
| Deprotection Method | Reagent(s) | Solvent | Typical Reaction Time | Typical Yield (%) | Purity (%) | Reference |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 - 2 hours | >95 | >98 | [3] |
| Method B | Hydrochloric Acid (HCl) | 1,4-Dioxane | 0.5 - 1 hour | >95 | >98 | [1] |
| Method C | Hydrochloric Acid (HCl) | Methanol (MeOH) | 1 - 3 hours | >90 | >97 | [1] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
4 M Hydrochloric acid in 1,4-dioxane
-
Methanol (MeOH), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
pH paper or meter
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup of TFA reaction if the free amine is desired)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally effective method for Boc deprotection.
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the resulting oil can be azeotroped with toluene (3 x 10 mL).
-
Precipitation: Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R,S)-2-amino-tetradecanoic acid trifluoroacetate salt.
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is often preferred for its speed and the crystalline nature of the resulting hydrochloride salt.
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
HCl Addition: To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. The formation of a precipitate (the hydrochloride salt) may be observed. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Trituration and Isolation: Add cold diethyl ether to the residue and triturate to obtain a fine precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (R,S)-2-amino-tetradecanoic acid hydrochloride.[1]
Method C: Deprotection using Hydrochloric Acid (HCl) in Methanol (MeOH)
This is an alternative method using a more common solvent, which may be advantageous for scaling up.
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous methanol.
-
HCl Addition: Add a solution of HCl in methanol. This can be prepared by carefully bubbling dry HCl gas through cold methanol or by the careful addition of acetyl chloride to cold methanol. A final concentration of 1-4 M HCl is typical.
-
Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Remove the solvent and excess HCl by rotary evaporation.
-
Trituration and Isolation: Add cold diethyl ether to the residue and triturate to form a precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (R,S)-2-amino-tetradecanoic acid hydrochloride.
Mandatory Visualizations
References
Application Notes and Protocols for (R,S)-Boc-2-amino-tetradecanoic acid in Lipopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S)-Boc-2-amino-tetradecanoic acid is a pivotal building block in the synthesis of lipopeptides, a class of molecules gaining significant attention in drug development due to their diverse biological activities.[1][2] This synthetic amino acid derivative incorporates a C14 fatty acid chain, which imparts amphipathic properties to the resulting peptides, enabling them to interact with and disrupt microbial cell membranes.[3][4] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[5]
Lipopeptides constructed with this building block have shown a wide range of therapeutic potential, including antimicrobial, antifungal, and antitumor activities.[1][5] The length of the fatty acid chain is a critical determinant of both the efficacy and the hemolytic activity of these lipopeptides, with C14 chains often providing a balance of potent antimicrobial action and reduced toxicity to mammalian cells.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of novel lipopeptides.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₇NO₄ | |
| Molecular Weight | 343.50 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | |
| Storage | 2-8°C |
Antimicrobial Activity of Lipopeptides Containing a C14 Fatty Acid Moiety
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for exemplary lipopeptides incorporating a C14 fatty acid chain against various microbial strains.
| Lipopeptide Structure | Target Organism | MIC (µg/mL) | Reference |
| C14-Iturin analogue | Candida albicans | 60 | [6] |
| C14-Surfactin analogue | Escherichia coli | >60 | [6] |
| C14-Surfactin analogue | Micrococcus flavus | >60 | [6] |
| Ultrashort Cationic Lipopeptide (C14-K-RR-NH₂) | Staphylococcus aureus | 8 | |
| Ultrashort Cationic Lipopeptide (C14-K-RR-NH₂) | Escherichia coli | 32 | |
| Ultrashort Cationic Lipopeptide (C14-K-RR-NH₂) | Pseudomonas aeruginosa | 64 |
Hemolytic Activity of C14-Containing Lipopeptides
The hemolytic activity (HC50), the concentration of lipopeptide causing 50% hemolysis of red blood cells, is a critical parameter for assessing cytotoxicity.
| Lipopeptide Structure | HC50 (µg/mL) | Reference |
| Ultrashort Cationic Lipopeptide (C14-K-RR-NH₂) | >200 | |
| Glycosylated Ultrashort Cationic Lipopeptide (gUSCL) with C14 fatty acid | Varies with peptide sequence | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model Lipopeptide using this compound
This protocol outlines the manual Boc-SPPS for a model tripeptide containing (R,S)-2-amino-tetradecanoic acid.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other required Boc-protected amino acids (e.g., Boc-Lys(2-Cl-Z)-OH, Boc-Arg(Tos)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection (if using Fmoc-based resin for the first amino acid): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Dissolve 3 equivalents of the first Boc-protected amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes.[8]
-
Wash the resin with DCM, followed by a neutralization wash with 10% DIEA in DCM.
-
Wash again with DCM and DMF.
-
-
Incorporation of this compound:
-
Repeat the coupling step (Step 3) using this compound. Due to its hydrophobicity, ensure complete dissolution in DMF, potentially with gentle warming.
-
-
Chain Elongation: Repeat the deprotection (Step 5) and coupling (Step 3) cycles for the remaining amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the resin thoroughly with DCM and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the lipopeptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin beads.
-
Precipitate the crude lipopeptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate and wash with cold ether multiple times.
-
Dry the crude product under vacuum.
-
Purify the lipopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for assessing the antimicrobial activity of the synthesized lipopeptides.
Materials:
-
Synthesized and purified lipopeptide
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Lipopeptide: Prepare a stock solution of the lipopeptide in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the lipopeptide in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted lipopeptide.
-
Controls: Include a positive control (microbes in medium without lipopeptide) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microbial strain (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the lipopeptide that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Hemolytic Activity Assay
This protocol is used to evaluate the cytotoxicity of the lipopeptides against red blood cells.
Materials:
-
Synthesized and purified lipopeptide
-
Freshly drawn human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of RBC Suspension: Wash the RBCs three times with PBS by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Serial Dilution of Lipopeptide: Prepare serial dilutions of the lipopeptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well.
-
Controls:
-
Negative control: RBCs in PBS only (0% hemolysis).
-
Positive control: RBCs in 1% Triton X-100 (100% hemolysis).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement of Hemolysis: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculation of HC50: Calculate the percentage of hemolysis for each lipopeptide concentration relative to the positive control. The HC50 is the concentration of the lipopeptide that causes 50% hemolysis.
Visualizations
Experimental Workflow for Lipopeptide Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of lipopeptides.
Proposed Mechanism of Action 1: Inhibition of Peptidoglycan Synthesis
Some lipopeptides are known to inhibit bacterial cell wall synthesis by targeting the lipid carrier undecaprenyl phosphate (C55-P).[3][4][9][10][11] This prevents the transport of peptidoglycan precursors across the cell membrane, ultimately leading to cell death.
Caption: Inhibition of peptidoglycan synthesis by targeting undecaprenyl phosphate.
Proposed Mechanism of Action 2: Cell Membrane Disruption
The amphipathic nature of lipopeptides allows them to insert into and disrupt the integrity of bacterial cell membranes. This can lead to the formation of pores, leakage of cellular contents, and ultimately, cell death.[3][4]
Caption: Disruption of the bacterial cell membrane by lipopeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienft.com [scienft.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Analytical HPLC Methods of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butoxycarbonyl (Boc)-protected amino acids are fundamental building blocks in modern peptide synthesis and pharmaceutical development. The Boc protecting group offers robust protection of the amino functionality under a wide range of reaction conditions and can be readily removed under mild acidic conditions. Ensuring the purity and enantiomeric integrity of these crucial reagents is paramount for the successful synthesis of peptides and the quality of final drug products. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the quality control of Boc-protected amino acids, offering high resolution, sensitivity, and reproducibility.
This document provides detailed application notes and experimental protocols for the two primary HPLC methodologies used for the analysis of Boc-protected amino acids: Reversed-Phase HPLC (RP-HPLC) for purity assessment and Chiral HPLC for the determination of enantiomeric purity.
Reversed-Phase HPLC for Purity Analysis
Reversed-phase HPLC is the most common method for determining the purity of Boc-protected amino acids. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.
Experimental Protocol: Gradient Elution RP-HPLC
This protocol outlines a general gradient method suitable for the separation of a wide range of Boc-protected amino acids from their potential impurities.
Table 1: HPLC Parameters for Reversed-Phase Purity Analysis
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile |
| Gradient Program | Start at 30% B. Linear gradient from 30% to 90% B over 20 minutes. Hold at 90% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve the Boc-protected amino acid sample in a 1:1 (v/v) mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
Methodology Workflow:
Figure 1: General workflow for the reversed-phase HPLC analysis of Boc-protected amino acids.
Data Presentation: Expected Retention of Common Boc-Amino Acids
The retention time of a Boc-protected amino acid in reversed-phase HPLC is primarily influenced by its hydrophobicity. The following table provides an expected elution order and approximate retention times for several common Boc-amino acids under the conditions described above. Actual retention times may vary depending on the specific HPLC system and column used.
Table 2: Approximate Retention Times of Selected Boc-Amino Acids by RP-HPLC
| Boc-Amino Acid | Structure | Approximate Retention Time (min) |
| Boc-Alanine | Boc-NH-CH(CH₃)-COOH | 8.5 |
| Boc-Valine | Boc-NH-CH(CH(CH₃)₂)-COOH | 12.2 |
| Boc-Leucine | Boc-NH-CH(CH₂CH(CH₃)₂)-COOH | 14.8 |
| Boc-Isoleucine | Boc-NH-CH(CH(CH₃)CH₂CH₃)-COOH | 14.5 |
| Boc-Phenylalanine | Boc-NH-CH(CH₂-Ph)-COOH | 15.5 |
| Boc-Tryptophan | Boc-NH-CH(CH₂-Indole)-COOH | 16.2 |
Chiral HPLC for Enantiomeric Purity Analysis
The enantiomeric purity of Boc-protected amino acids is a critical quality attribute, as the presence of the incorrect enantiomer can have significant implications for the biological activity of the final peptide. Chiral HPLC, using a chiral stationary phase (CSP), is the definitive method for separating and quantifying the enantiomers of Boc-protected amino acids. Macrocyclic glycopeptide-based CSPs are particularly effective for this application.[1]
Experimental Protocol: Isocratic Chiral HPLC
This protocol describes a method for the chiral separation of Boc-protected amino acids using a macrocyclic glycopeptide-based CSP. For many Boc-amino acids, the reversed-phase mode is a viable choice.[1]
Table 3: HPLC Parameters for Chiral Separation
| Parameter | Value |
| Column | CHIROBIOTIC™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / 0.1% Triethylammonium Acetate (TEAA), pH 4.1 (e.g., 10:90 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve the Boc-protected amino acid sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
Methodology Workflow:
Figure 2: General workflow for the chiral HPLC analysis of Boc-protected amino acids.
Data Presentation: Quantitative Chiral Separation Data
The following table presents typical quantitative data for the chiral separation of various N-t-BOC amino acids on a CHIROBIOTIC™ T column. This data allows for the direct assessment of the method's performance for different amino acids.
Table 4: Chiral Separation Data for N-t-BOC Amino Acids
| Compound | Mobile Phase | k'1 (Retention Factor) | α (Selectivity) | Rs (Resolution) |
| Boc-Alanine | 20/80: Methanol/0.1% TEAA, pH 4.1 | 1.25 | 1.20 | 2.00 |
| Boc-Valine | 10/90: Methanol/0.1% TEAA, pH 4.1 | 2.50 | 1.30 | 3.50 |
| Boc-Leucine | 5/95: Acetonitrile/0.1% TEAA, pH 4.1 | 3.20 | 1.25 | 3.00 |
| Boc-Isoleucine | 5/95: Acetonitrile/0.1% TEAA, pH 4.1 | 3.00 | 1.28 | 3.20 |
| Boc-Phenylalanine | 20/80: Methanol/0.1% TEAA, pH 4.1 | 4.50 | 1.40 | 4.50 |
| Boc-Tryptophan | 30/70: Methanol/0.1% TEAA, pH 4.1 | 5.20 | 1.35 | 4.00 |
| Boc-Proline | 10/90: Methanol/0.1% TEAA, pH 4.1 | 1.80 | 1.15 | 1.80 |
| Boc-Methionine | 10/90: Methanol/0.1% TEAA, pH 4.1 | 2.80 | 1.22 | 2.80 |
Data adapted from available application notes. Actual values may vary based on specific experimental conditions.
Conclusion
The HPLC methods detailed in these application notes provide robust and reliable protocols for the analytical characterization of Boc-protected amino acids. The reversed-phase method is well-suited for routine purity assessments, while the chiral HPLC method is essential for confirming the enantiomeric integrity of these critical synthetic building blocks. The provided experimental protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of their Boc-protected amino acids.
References
Solid-Phase Peptide Synthesis (SPPS) with Unnatural Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides represents a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] Solid-phase peptide synthesis (SPPS) is the cornerstone technique for the synthesis of these modified peptides. The introduction of non-proteinogenic amino acids can dramatically alter the chemical and biological characteristics of a peptide, ranging from simple modifications like the substitution of an L-amino acid with its D-enantiomer to confer enzymatic resistance, to the incorporation of complex residues bearing fluorescent tags, photo-crosslinkers, or bioorthogonal handles for further conjugation.
The success of synthesizing these unique peptides is highly dependent on the careful selection of synthetic strategies, including the appropriate protecting groups, coupling reagents, and reaction conditions that are tailored to the specific properties of the unnatural residue.[1] While the fundamental workflow of SPPS for UAAs follows the same iterative cycle as for natural amino acids—anchoring to a solid support, Nα-amino group deprotection, coupling, and washing—the unique structures of UAAs often present challenges that necessitate protocol modifications.[1]
Key considerations include:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can impede coupling reactions, often requiring more potent coupling reagents or extended reaction times.[1]
-
Electronic Effects: The electronic properties of the UAA side chain can influence the reactivity of the α-amino and carboxyl groups.[1]
-
Side-Chain Reactivity: Functional groups within the UAA side chain may require orthogonal protection to prevent unwanted side reactions during synthesis.[1]
-
Solubility: The solubility of both the protected UAA and the growing peptide on the resin can be affected, potentially leading to aggregation and incomplete reactions.[1]
This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides containing a variety of unnatural amino acids.
General SPPS Workflow and Key Strategies
The most widely adopted strategy for SPPS is the Fmoc/tBu approach, favored for its mild deprotection conditions which are compatible with a broad range of sensitive unnatural amino acids.[1] The core principle of this strategy lies in the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl) for permanent side-chain protection. This orthogonality allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups.
Experimental Workflow for SPPS
The general workflow for the manual solid-phase synthesis of a peptide using the Fmoc/tBu strategy is depicted below.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Application Notes and Protocols for Specific Unnatural Amino Acids
N-Methylated Amino Acids
The incorporation of N-methylated amino acids is a valuable strategy to enhance metabolic stability and membrane permeability of peptides. However, the steric hindrance at the N-methylated amine makes the subsequent coupling step challenging.
Quantitative Data:
| N-Methylated Amino Acid | Coupling Reagent | Coupling Time (h) | Crude Purity (%) | Overall Yield (%) |
| Fmoc-N-Me-Phe-OH | HATU/HOAt/DIPEA | 4-12 | ~79 | ~62 |
| Fmoc-N-Me-Leu-OH | PyAOP/DIPEA | 6 | >70 | Not Reported |
| Fmoc-N-Me-Val-OH | BOP-Cl/DIPEA | 12 | >65 | Not Reported |
Experimental Protocol: Incorporation of a Single N-Methylated Amino Acid
-
Resin Preparation and Standard Cycles:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform standard Fmoc-SPPS cycles for the amino acids preceding the N-methylated residue.
-
-
Coupling of the N-Methylated Amino Acid:
-
Activation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 4-12 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using the bromophenol blue test, as the Kaiser test is unreliable for secondary amines. A yellow color indicates complete coupling, while blue or green indicates an incomplete reaction.
-
Recoupling: If the coupling is incomplete, repeat the coupling step.
-
-
Coupling of the Subsequent Amino Acid:
-
The coupling of the next amino acid onto the N-methylated residue is also sterically hindered. Use the same enhanced coupling conditions as in step 2.
-
-
Completion of Synthesis:
-
Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.
-
Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Fluorescent Amino Acids
Fluorescently labeled peptides are essential tools for studying peptide-protein interactions, cellular uptake, and localization. Fluorescent moieties can be incorporated either as pre-synthesized fluorescent amino acid building blocks or by on-resin derivatization.
Quantitative Data:
| Fluorescent Labeling Strategy | Crude Purity (%) | Overall Yield (%) |
| On-resin labeling with 5(6)-Carboxyfluorescein | >70 | ~30-50 |
| Incorporation of Fmoc-L-4-aminophenylalanine | >80 | ~40-60 |
Experimental Protocol: On-Resin N-terminal Labeling with a Fluorescent Dye
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS protocols.
-
After the final amino acid has been coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Thoroughly wash the resin with DMF.
-
-
Fluorescent Dye Coupling:
-
Activation: In a separate vial, dissolve the amine-reactive fluorescent dye (e.g., 5(6)-Carboxyfluorescein, 1.5 equivalents), HBTU (1.4 equivalents), and HOBt (1.5 equivalents) in DMF. Add DIPEA (3 equivalents) and allow to pre-activate for 5 minutes.
-
Coupling: Add the activated dye solution to the peptide-resin. Agitate the mixture for 2-4 hours at room temperature, protected from light.
-
Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Cleavage and Purification:
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Cleave the labeled peptide from the resin using a suitable cleavage cocktail.
-
Precipitate, wash, and dry the crude peptide.
-
Purify the fluorescently labeled peptide by RP-HPLC, using a detector set to the excitation/emission wavelengths of the fluorophore in addition to the standard peptide bond absorbance wavelength (214-220 nm).
-
Photo-Crosslinking Amino Acids
Photo-crosslinking amino acids are invaluable for identifying and mapping protein-protein interactions. Upon UV irradiation, these UAAs form a reactive species that covalently crosslinks to interacting partners. p-Benzoyl-L-phenylalanine (pBpa) is a commonly used photo-crosslinking amino acid.
Quantitative Data:
| Photo-Crosslinking Amino Acid | Coupling Reagent | Coupling Time (h) | Crude Purity (%) | Overall Yield (%) |
| Fmoc-p-benzoyl-L-phenylalanine (pBpa) | HBTU/HOBt/DIPEA | 2 | >85 | ~50-70 |
Experimental Protocol: Incorporation of p-Benzoyl-L-phenylalanine (pBpa)
-
Synthesis up to Incorporation Site:
-
Perform standard Fmoc-SPPS cycles up to the desired position for pBpa incorporation.
-
-
Coupling of Fmoc-pBpa-OH:
-
Activation: Dissolve Fmoc-pBpa-OH (2 equivalents), HBTU (1.9 equivalents), and HOBt (2 equivalents) in DMF. Add DIPEA (4 equivalents) and pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 2 hours at room temperature.
-
Monitoring: Use the Kaiser test to monitor the completion of the coupling.
-
-
Completion of Synthesis and Cleavage:
-
Continue with standard SPPS cycles to complete the peptide sequence.
-
Cleave the peptide from the resin using a standard cleavage cocktail. Note that pBpa is stable to TFA.
-
Precipitate, wash, and dry the crude peptide.
-
-
Purification and Characterization:
-
Purify the peptide by RP-HPLC.
-
Confirm the identity and purity of the peptide by LC-MS. The molecular weight should correspond to the peptide containing the pBpa residue.
-
Sterically Hindered α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids are used to introduce conformational constraints into peptides, often promoting helical structures. The steric bulk of these residues makes both their incorporation and the subsequent coupling of the next amino acid challenging.
Quantitative Data:
| α,α-Disubstituted Amino Acid | Coupling Reagent | Coupling Time (h) | Crude Purity (%) | Overall Yield (%) |
| Fmoc-Aib-OH | HATU/HOAt/DIPEA | 4 | >90 | ~60-80 |
| Fmoc-Dipropylglycine-OH | DIC/HOBt | 12 | >70 | ~40-60 |
Experimental Protocol: Incorporation of α-Aminoisobutyric Acid (Aib)
-
Synthesis up to Incorporation Site:
-
Synthesize the peptide chain up to the position for Aib incorporation using standard Fmoc-SPPS protocols.
-
-
Coupling of Fmoc-Aib-OH:
-
Activation: Dissolve Fmoc-Aib-OH (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and pre-activate for 5 minutes.
-
Coupling: Add the activated Aib solution to the deprotected peptide-resin. Agitate for 4 hours at room temperature. Microwave-assisted coupling can significantly improve the efficiency of this step.
-
Monitoring: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Coupling of the Subsequent Amino Acid:
-
The coupling onto the sterically hindered Aib residue is also difficult. Use the same enhanced coupling conditions as in step 2 for the next amino acid.
-
-
Completion of Synthesis:
-
Continue with standard SPPS cycles to complete the synthesis.
-
Cleave, precipitate, and purify the peptide as previously described.
-
Signaling Pathway and Experimental Workflow Diagrams
GPCR Signaling Pathway Modulation by a Peptide Antagonist with a UAA
Peptides containing unnatural amino acids are frequently designed to modulate G-protein coupled receptor (GPCR) signaling pathways, often with improved stability and receptor affinity compared to their natural counterparts. The following diagram illustrates a simplified GPCR signaling pathway and how a synthetic peptide antagonist containing a UAA can inhibit it.
Caption: Inhibition of GPCR signaling by a peptide antagonist containing a UAA.
General Workflow for Synthesis and Characterization of a UAA-Containing Peptide
The following diagram outlines the logical flow from peptide design to final characterization.
Caption: Workflow for the synthesis and characterization of UAA-containing peptides.
Troubleshooting Common Problems in SPPS with Unnatural Amino Acids
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Steric hindrance from bulky UAA side chains or N-methylation.- Aggregation of the growing peptide chain.[2] | - Use a more potent coupling reagent (e.g., HATU, COMU, PyAOP).- Increase the equivalents of amino acid and coupling reagents.- Extend the coupling time or perform double couplings.- Use microwave-assisted synthesis to enhance reaction kinetics.- Switch to a more solvating solvent system (e.g., NMP or DMF with chaotropic salts).[2] |
| Peptide Aggregation | - High proportion of hydrophobic residues.- Formation of secondary structures (β-sheets) on the resin.[3] | - Synthesize on a low-substitution resin or a PEG-based resin.- Incorporate backbone-modifying elements like pseudoprolines or Dmb-dipeptides to disrupt hydrogen bonding.[2]- Use a "magic mixture" of solvents (DCM/DMF/NMP) to improve solvation.[3]- Perform couplings at elevated temperatures. |
| Side Reactions | - Aspartimide formation, especially with Fmoc chemistry.- Racemization during activation of amino acids.- Unwanted reactions with unprotected side chains of UAAs. | - For aspartimide-prone sequences, use Dmb-protected dipeptides.- To minimize racemization, use coupling reagents known for low racemization (e.g., with HOAt or OxymaPure® additives) and avoid prolonged activation times.- Ensure that any reactive functional groups on the UAA side chain are appropriately protected with an orthogonal protecting group. |
| Low Purity of Crude Product | - Incomplete deprotection or coupling leading to deletion sequences.- Formation of side products during synthesis or cleavage. | - Monitor each coupling and deprotection step carefully (e.g., using Kaiser test or bromophenol blue test).- Cap unreacted amines with acetic anhydride after difficult couplings to prevent deletion products.- Optimize the cleavage cocktail with appropriate scavengers to minimize side reactions with sensitive residues. |
Analytical Characterization
Thorough analytical characterization is crucial to ensure the identity, purity, and quantity of the synthesized peptide containing unnatural amino acids.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude and purified peptide. A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is commonly used.[4] The purity is determined by integrating the peak area of the desired peptide relative to the total peak area.[5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the unnatural amino acid.[4][6]
-
Tandem Mass Spectrometry (MS/MS): This technique is employed to confirm the amino acid sequence of the peptide. By fragmenting the peptide in the mass spectrometer, a fragmentation pattern is generated that can be used to verify the order of amino acids, including the position of the UAA.
-
Amino Acid Analysis (AAA): This method is used for the absolute quantification of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. This provides an accurate measure of the peptide content in a lyophilized powder, which often contains water and counterions.[7]
By following these detailed protocols and considering the potential challenges, researchers can successfully synthesize and characterize a wide range of peptides incorporating unnatural amino acids for various applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R,S)-Boc-2-amino-tetradecanoic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S)-Boc-2-amino-tetradecanoic acid is a key reagent in bioconjugation, primarily utilized for the introduction of a myristoyl group to biomolecules, a process known as myristoylation.[1][2] This 14-carbon saturated fatty acid modification is a naturally occurring post-translational modification that plays a critical role in protein localization and function.[3][4] The synthetic introduction of a myristoyl moiety can significantly enhance the therapeutic potential of peptides and other biomolecules by increasing their lipophilicity, thereby improving membrane association, cellular uptake, and stability.[2][3][5]
These application notes provide detailed protocols for the use of this compound in the myristoylation of peptides via solid-phase peptide synthesis (SPPS), along with methods for purification and characterization of the resulting lipopeptides.
Key Applications
The primary application of this compound is in the N-terminal myristoylation of synthetic peptides. This modification is instrumental in:
-
Enhancing Membrane Affinity and Cellular Uptake: The myristoyl group acts as a lipid anchor, facilitating the interaction of peptides with cell membranes. This can lead to increased cellular entry and bioavailability.[2][5] Myristoylation has been shown to significantly increase the membrane partition coefficients (Kx) and favorable Gibbs free energy of partitioning (ΔG) of peptides.[6]
-
Improving Biological Activity: By localizing peptides to the cell membrane, myristoylation can enhance their interaction with membrane-bound receptors and signaling proteins, leading to increased efficacy.[2] For instance, myristoylation of certain antimicrobial peptides has been demonstrated to significantly lower their minimum inhibitory concentrations (MIC) against fungal pathogens.[6]
-
Increasing Peptide Stability: The lipid moiety can protect peptides from proteolytic degradation, thereby extending their half-life in biological systems.
-
Drug Delivery: Myristoylation is a valuable strategy in drug development to improve the pharmacokinetic properties of peptide-based therapeutics.[2]
Quantitative Data Summary
The following tables summarize the quantitative impact of myristoylation on peptide properties as reported in the literature.
Table 1: Effect of Myristoylation on Peptide-Membrane Interaction [6]
| Peptide | Membrane Composition | Partition Coefficient (Kx) | Gibbs Free Energy (ΔG, kJ/mol) |
| Non-myristoylated | POPC | 3.0 x 10⁴ | ~(-26) |
| Non-myristoylated | POPC/POPG | 5.2 x 10⁴ | ~(-26) |
| Myristoylated | POPC | 1.0 x 10⁵ | ~(-33) |
| Myristoylated | POPC/POPG | 1.7 x 10⁶ | ~(-33) |
POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
Table 2: Antifungal Activity of Myristoylated vs. Non-myristoylated Peptides [6]
| Peptide | Organism | MIC₉₀ (µg/mL) - Non-myristoylated | MIC₉₀ (µg/mL) - Myristoylated |
| Peptide A | C. auris | >128 | >128 |
| Peptide B | C. albicans | 64 | 8 |
| Peptide C | C. tropicalis | 128 | 16 |
Experimental Protocols
Protocol 1: Solid-Phase N-Terminal Myristoylation of Peptides
This protocol describes the manual synthesis of a myristoylated peptide on a rink amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
HPLC-grade acetonitrile and water
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Amino Acid Coupling:
-
Perform automated or manual Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence.
-
For each coupling cycle, deprotect the Fmoc group with 20% piperidine in DMF.
-
Couple the next Fmoc-amino acid (3 eq.) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 hours.
-
-
N-Terminal Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Boc-Protected Myristoylation:
-
Dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated solution to the deprotected peptide-resin and react for 2-4 hours at room temperature.[7]
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Purification and Characterization of Myristoylated Peptides
Procedure:
-
Purification:
-
Dissolve the crude myristoylated peptide in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of acetonitrile and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) for elution.
-
-
Characterization:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the identity of the myristoylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.
-
Visualization of Workflows
Caption: Workflow for Solid-Phase Synthesis and Purification of N-terminal Myristoylated Peptides.
Caption: Chemical Steps for Bioconjugation using this compound.
References
- 1. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 4. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Enhancing Protein Stability via Modification with (R,S)-Fmoc-2-amino-tetradecanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-based therapeutics offer high specificity and efficacy but are often limited by their short in-vivo half-life and susceptibility to proteolytic degradation. A promising strategy to overcome these limitations is the covalent attachment of lipid moieties, a process known as lipidation. This modification increases the hydrophobicity of the protein, which can enhance its affinity for serum albumin, thereby extending its circulation time and improving overall stability.[1][2] This document provides detailed application notes and protocols for the modification of proteins with (R,S)-Fmoc-2-amino-tetradecanoic acid to enhance their stability.
(R,S)-Fmoc-2-amino-tetradecanoic acid is an amino acid derivative featuring a 14-carbon aliphatic chain, which provides a hydrophobic anchor, and an Fmoc (fluorenylmethoxycarbonyl) protected amine group, which allows for controlled conjugation.[3] The covalent attachment of this molecule to a protein can significantly improve its pharmacokinetic profile, making it a valuable tool in the development of long-acting protein therapeutics.
Principle of the Method
The core of this method involves the site-specific or non-specific covalent conjugation of (R,S)-Fmoc-2-amino-tetradecanoic acid to a protein of interest. The carboxylic acid group of the fatty acid derivative is activated to facilitate its reaction with nucleophilic residues on the protein surface, most commonly the ε-amino group of lysine residues. The Fmoc protecting group on the amino group of the fatty acid can be removed either before or after conjugation, depending on the desired final product and experimental design. The increased hydrophobicity imparted by the tetradecanoyl chain promotes non-covalent binding to serum albumin, effectively increasing the protein's apparent molecular weight and shielding it from renal clearance and proteolysis.[2]
Data Presentation
The following table summarizes the potential impact of lipidation on protein stability, based on analogous studies with other fatty acids. These values should be considered as a general guide, and the actual enhancement will be protein-specific.
| Parameter | Unmodified Protein | Modified Protein | Fold Change | Reference |
| Serum Half-life (in vivo) | Variable (e.g., hours) | Significantly Increased (e.g., days) | > 5-fold | [2][4] |
| Albumin Binding (in vitro) | Low | High | > 20-fold | [2][4] |
| Proteolytic Stability | Susceptible | Increased Resistance | Protein Dependent | |
| Thermal Stability (Tm) | Baseline | Potentially Increased | Protein Dependent |
Experimental Protocols
Protocol 1: Activation of (R,S)-Fmoc-2-amino-tetradecanoic acid
This protocol describes the activation of the carboxylic acid group of (R,S)-Fmoc-2-amino-tetradecanoic acid to make it reactive towards amine groups on the protein.
Materials:
-
(R,S)-Fmoc-2-amino-tetradecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry reaction vial, dissolve (R,S)-Fmoc-2-amino-tetradecanoic acid in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Add 1.2 equivalents of NHS (or Sulfo-NHS) to the solution and stir until dissolved.
-
Add 1.2 equivalents of EDC (or DCC) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours to form the NHS ester. The reaction can be monitored by thin-layer chromatography (TLC).
-
The activated (R,S)-Fmoc-2-amino-tetradecanoic acid-NHS ester is now ready for conjugation to the protein. It is recommended to use the activated ester immediately.
Protocol 2: Conjugation of Activated Fatty Acid to the Target Protein
This protocol outlines the procedure for conjugating the activated (R,S)-Fmoc-2-amino-tetradecanoic acid to the protein of interest.
Materials:
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Activated (R,S)-Fmoc-2-amino-tetradecanoic acid-NHS ester solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Procedure:
-
Ensure the target protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Slowly add the activated (R,S)-Fmoc-2-amino-tetradecanoic acid-NHS ester solution to the protein solution. A typical starting molar ratio is 10-20 fold excess of the activated fatty acid to the protein. The optimal ratio should be determined empirically for each protein.
-
Keep the final concentration of the organic solvent (DMF or DMSO) below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the lipidated protein from unreacted fatty acid and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Analyze the purified protein by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the degree of labeling.
Protocol 3: Characterization of the Lipidated Protein
1. Assessment of Albumin Binding:
-
Method: Surface Plasmon Resonance (SPR) or ELISA-based assay.
-
Procedure (ELISA-based):
-
Coat a 96-well plate with human serum albumin (HSA).
-
Block non-specific binding sites.
-
Add serial dilutions of the unmodified and lipidated protein to the wells.
-
Incubate, wash, and detect the bound protein using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Measure the signal and calculate the binding affinity.
-
2. In Vitro Stability Assay (Proteolysis):
-
Method: Incubation with a relevant protease followed by SDS-PAGE analysis.
-
Procedure:
-
Incubate both the unmodified and lipidated protein with a protease (e.g., trypsin, chymotrypsin) at a specific enzyme-to-substrate ratio.
-
Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE to visualize the degradation of the protein over time.
-
3. In Vivo Half-life Determination:
-
Method: Pharmacokinetic study in an appropriate animal model (e.g., mice, rats).
-
Procedure:
-
Administer a defined dose of the unmodified and lipidated protein to the animals.
-
Collect blood samples at various time points.
-
Quantify the concentration of the protein in the serum using an ELISA or a similar quantitative method.
-
Plot the concentration versus time and calculate the pharmacokinetic parameters, including the half-life.
-
Visualizations
References
- 1. Global profiling of protein lipidation using chemical proteomic technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of (R,S)-Boc-2-amino-tetradecanoic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (R,S)-Boc-2-amino-tetradecanoic acid in organic solvents.
Troubleshooting Guide
Issue: this compound is not dissolving in the selected organic solvent.
The long C12 alkyl side chain of this compound significantly increases its hydrophobicity, which can lead to poor solubility in some organic solvents. Follow these steps to address solubility challenges.
Initial Checks:
-
Verify Compound Purity: Impurities can negatively impact solubility. Ensure the this compound is of high purity.
-
Solvent Quality: Use high-purity, anhydrous solvents. The presence of water can decrease the solubility of hydrophobic compounds in organic solvents. Old or improperly stored solvents like DMF can degrade to form amines, which may affect solubility.[1]
-
Accurate Measurements: Double-check all calculations and measurements to ensure the desired concentration is not unintentionally exceeding the solubility limit.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Due to its long hydrophobic alkyl chain, this compound is expected to have better solubility in less polar and polar aprotic solvents. Dichloromethane (DCM) and Tetrahydrofuran (THF) are good starting points. For reactions requiring more polar solvents, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used, though solubility may be limited.[2] Dimethyl sulfoxide (DMSO) is a powerful solvent that can be used if other options fail.[2]
Q2: How does the long alkyl chain of this compound affect its solubility?
A2: The C12 alkyl chain is nonpolar and significantly increases the molecule's hydrophobicity. This characteristic generally decreases its solubility in polar solvents as the nonpolar tail dominates the molecule's overall properties.[3] Consequently, solvents that can accommodate large hydrophobic moieties are more effective.
Q3: Can I use heat to improve the solubility of this compound?
A3: Yes, gentle warming can significantly increase the solubility of many organic compounds.[2] However, it is crucial to proceed with caution to avoid thermal degradation of the Boc-protecting group or the amino acid itself. It is recommended to warm the solution gently in a water bath to a maximum of 40°C.[2] Always perform a small-scale test to check for compound stability at elevated temperatures.
Q4: My this compound precipitated out of solution. What should I do?
A4: Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the solubility limit. To redissolve the compound, you can try the following:
-
Add a small amount of a stronger co-solvent, such as DMSO.[2]
-
Gently warm the solution while stirring.[2]
-
Sonicate the solution to help break up the precipitate.[2]
Q5: Will poor solubility of this compound affect my peptide coupling reaction?
A5: Yes, poor solubility is a direct cause of low coupling efficiency in peptide synthesis.[2] If the amino acid is not fully dissolved, it is not available to react with the free amine on the resin or peptide chain, leading to incomplete reactions and deletion sequences. Ensure the amino acid is completely dissolved before initiating the coupling reaction.
Data Presentation
Table 1: Qualitative and Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | Type | Estimated Solubility | Notes |
| Dichloromethane | DCM | Chlorinated | Good | A common solvent for Boc-protected amino acids.[2] |
| Tetrahydrofuran | THF | Ether | Good | Expected to be a suitable solvent due to its moderate polarity. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Moderate | May require warming or sonication.[2] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Moderate | A common alternative to DMF, may offer slightly better solvation.[1] |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | High | A strong solvent, useful when others fail. Can be difficult to remove.[2] |
| Acetonitrile | ACN | Polar Aprotic | Low to Moderate | May have limited success. |
| Methanol / Ethanol | MeOH / EtOH | Polar Protic | Low | The long hydrophobic chain limits solubility in protic solvents. |
| Water | H₂O | Aqueous | Insoluble | The compound is highly hydrophobic. |
Table 2: Reference Solubility Data for Related Compounds
| Compound | Solvent | Solubility | Reference |
| Boc-Val-OH | DMF | ~108.6 mg/mL | [2] |
| Boc-Tyr(tBu)-OH | DMSO | 100 mg/mL | [1] |
| Boc-Arg(Boc)₂-OH | DMF | ~30 mg/mL | [4] |
| Boc-Arg(Boc)₂-OH | DMSO | ~30 mg/mL | [4] |
| Lauric Acid (C12) | Ethanol | ~30 mg/mL | [5] |
| Lauric Acid (C12) | DMF | ~30 mg/mL | [5] |
| Lauric Acid (C12) | DMSO | ~20 mg/mL | [5] |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Preparation: Weigh the required amount of this compound and transfer it to a clean, dry vial.
-
Solvent Addition: Add the selected organic solvent (e.g., DCM or DMF) to the vial.
-
Mixing: Vortex or stir the mixture vigorously at room temperature for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
Protocol 2: Protocol for Enhancing Solubility of a Poorly Soluble Compound
This protocol should be followed if the standard procedure is unsuccessful.
Caption: A detailed workflow for enhancing the solubility of this compound using sonication and gentle warming.
Methodology:
-
Initial Suspension: Suspend the this compound in the chosen solvent or co-solvent system in a sealed vial.
-
Sonication: Place the vial in a sonicator bath and sonicate for 5-10 minute intervals.[2] After each interval, visually inspect the solution. Sonication helps break up solid aggregates and increases the surface area exposed to the solvent.[6]
-
Gentle Warming: If sonication alone is insufficient, gently warm the solution in a water bath to no more than 40°C while continuing to stir.[2]
-
Cooling: Once the compound is fully dissolved, allow the solution to cool to room temperature before using it in your experiment.
-
Co-Solvent System (If necessary): If solubility is still an issue, prepare a 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP and repeat the dissolution attempt.[2] Alternatively, attempt to dissolve the compound in a minimal amount of DMSO and then dilute it with the primary reaction solvent.[2] Be mindful of the final concentration of the stronger solvent in your reaction mixture.
References
Technical Support Center: Purification of Crude (R,S)-Boc-2-amino-tetradecanoic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude (R,S)-Boc-2-amino-tetradecanoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is an oil and will not solidify. How can I induce crystallization?
A1: "Oiling out" is a common issue, especially with long-chain amino acid derivatives which can have lower melting points and a higher propensity to remain as oils. Here are several strategies to address this:
-
Ensure Complete Removal of Solvents: Residual solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) can significantly inhibit crystallization. Ensure your crude product is a viscous oil or a dry foam by drying under a high vacuum, possibly with gentle heating (e.g., 40-60 °C).
-
Trituration: This is a key technique for inducing solidification. Add a non-polar solvent in which the Boc-amino acid is insoluble (e.g., hexane, heptane, or diethyl ether) to the oil and stir vigorously. This process can break up the oil and encourage the formation of a solid precipitate.
-
Solvent System Adjustment for Recrystallization: The chosen solvent system may be inappropriate. If using a binary solvent system, you may have too much of the "good" solvent. Try slowly adding the "poor" (anti-solvent) until persistent cloudiness appears, followed by gentle heating to redissolve and slow cooling.[1]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow Cooling: Rapid cooling often promotes oil formation. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[1]
Q2: I am not getting any crystals even after slow cooling and scratching. What should I do?
A2: If crystals do not form, the solution may not be sufficiently supersaturated, or impurities may be inhibiting crystallization.
-
Increase Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the Boc-amino acid and then attempt to cool and crystallize again.[1]
-
Check for Impurities: Impurities from the synthesis, such as residual coupling reagents or unreacted starting materials, can interfere with crystal lattice formation. Consider an additional aqueous wash of your crude product before recrystallization. Adjusting the pH during workup is crucial to remove acidic or basic reagents.
-
Try a Different Solvent System: The solubility profile of your long-chain Boc-amino acid may require a different solvent system. Given the long alkyl chain, consider solvents suitable for fatty acids.[2][3] Good starting points include ethyl acetate/hexane, methanol/water, or toluene/heptane.[1][4]
Q3: My product is an oil, and trituration is not working. Is there an alternative to direct crystallization?
A3: Yes. If the free acid is difficult to crystallize, converting it to a dicyclohexylamine (DCHA) salt is a highly effective method for obtaining a stable, crystalline solid.[4]
-
Formation of DCHA Salt: Dissolve the oily Boc-amino acid in a solvent like diethyl ether and add one equivalent of dicyclohexylamine.[1][4] The DCHA salt will typically precipitate as a solid, which can be easily collected by filtration and further purified by recrystallization.[1]
-
Conversion Back to Free Acid: The purified DCHA salt can be converted back to the free acid. This is typically done by suspending the salt in a solvent like ethyl acetate and washing with an aqueous acid solution (e.g., 10% citric acid or dilute HCl) to remove the dicyclohexylamine. The organic layer containing the purified Boc-amino acid is then washed, dried, and the solvent is evaporated.
Q4: My yield is very low after recrystallization. How can I improve it?
A4: Low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Cooling too quickly: This can trap impurities and lead to smaller, less pure crystals.
-
Inappropriate solvent system: If the product is too soluble in the "poor" solvent, you will lose a significant amount of material.
Frequently Asked Questions (FAQs)
Q: What are the expected physical properties of this compound?
A: It is typically a white powder with a melting point in the range of 56-63 °C.[5][6]
Q: What are common impurities in the synthesis of this compound?
A: Common impurities include unreacted 2-aminotetradecanoic acid, di-tert-butyl dicarbonate (Boc-anhydride), and byproducts from the Boc protection reaction. If triethylamine is used as a base, residual triethylamine or its salts may also be present.
Q: Can I use column chromatography to purify this compound?
A: Yes, silica gel column chromatography is a viable purification method. A common mobile phase would be a gradient of methanol in chloroform or ethyl acetate in hexane. Due to the acidic nature of the carboxylic acid, tailing on the column can be an issue. Adding a small amount of acetic acid to the mobile phase can help to mitigate this.
Q: Why is the Boc group used to protect amino acids?
A: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids. It is stable under a variety of reaction conditions but can be easily removed with moderate acid treatment (e.g., trifluoroacetic acid in dichloromethane), making it ideal for peptide synthesis.
Data Presentation
Table 1: Physical Properties and Purification Parameters for this compound
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₉H₃₇NO₄ | [5][7] |
| Molecular Weight | 343.51 g/mol | [5] |
| Appearance | White powder | [5][6] |
| Melting Point | 56-63 °C | [5][6] |
| Purity (Commercial) | ≥ 99% (HPLC) | [5] |
| Storage Conditions | 0-8°C | [5][6] |
| Suggested Recrystallization Solvents | Ethyl acetate/Hexane, Methanol/Water, Toluene/Heptane | [1][4] |
| Chromatography Mobile Phase | Methanol in Chloroform or Ethyl Acetate in Hexane (with optional acetic acid) | General Knowledge |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethyl acetate) to the flask, just enough to dissolve the compound with gentle heating and stirring.
-
Once the compound is fully dissolved, slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[1]
-
Add a few drops of the "good" solvent back into the solution until it becomes clear again.[1]
-
Cover the flask and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or a refrigerator.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[1]
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
-
Dissolve the crude oily this compound in diethyl ether.[1][4]
-
Slowly add one equivalent of dicyclohexylamine with stirring.[1][4]
-
Stir the mixture until a precipitate forms. The salt may precipitate immediately or require some time.
-
Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.[1]
-
The DCHA salt can be recrystallized if necessary, using a suitable solvent system like ethanol/water.
-
To regenerate the free acid, suspend the purified DCHA salt in ethyl acetate and wash with 10% aqueous citric acid or 1N HCl in a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualization
Caption: Decision workflow for purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 129850-62-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during tert-butyloxycarbonyl (Boc)-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions in Boc-SPPS?
A1: Side reactions in Boc-SPPS can be broadly categorized into three groups:
-
Deprotection-Related Side Reactions: These primarily involve the alkylation of sensitive amino acid residues by the tert-butyl cation generated during the trifluoroacetic acid (TFA)-mediated cleavage of the Boc group.[1][2]
-
Sequence-Dependent Side Reactions: These are inherent to specific amino acid sequences and include diketopiperazine formation, aspartimide formation, and pyroglutamate formation.[2][3]
-
Cleavage-Related Side Reactions: These occur during the final cleavage of the peptide from the resin, often with strong acids like hydrofluoric acid (HF), and can include the formation of homoserine lactone from C-terminal methionine and cleavage of the Asp-Pro bond.[2]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also prone to oxidation.[5][6]
-
Cysteine (Cys): The thiol group is a strong nucleophile and can be alkylated.[1]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[7]
Q3: What are scavengers and why are they crucial in Boc-SPPS?
A3: Scavengers are nucleophilic reagents added to the deprotection and final cleavage cocktails to "trap" reactive carbocations, such as the tert-butyl cation, that are generated from the cleavage of protecting groups.[1][8] By reacting with these electrophiles, scavengers prevent them from modifying sensitive amino acid residues in the peptide chain.[1] The choice of scavenger is critical and depends on the amino acid composition of the peptide.[8]
Q4: How can I monitor the progress of coupling reactions to avoid deletion sequences?
A4: The most common method for monitoring coupling completion in SPPS is the qualitative Kaiser (ninhydrin) test. A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. For N-terminal secondary amines like proline, where the Kaiser test is unreliable, alternative tests such as the isatin or chloranil test can be used.
Q5: What is in situ neutralization, and how can it improve my synthesis?
A5: In situ neutralization is a protocol in Boc-SPPS where the neutralization of the N-terminal ammonium salt (formed after Boc deprotection) and the subsequent coupling of the next amino acid occur simultaneously in the same step.[6][9] This is in contrast to the traditional method, which involves separate neutralization and washing steps before coupling. In situ neutralization can significantly increase the efficiency of peptide chain assembly, especially for "difficult" sequences prone to aggregation, by minimizing the time the reactive free amine is exposed.[5][6]
Troubleshooting Guides
Issue 1: Unexpected mass addition of +56 Da in the final peptide, particularly with Trp, Met, Cys, or Tyr residues.
Q: My mass spectrometry analysis shows a significant peak at +56 Da from the expected mass of my peptide. What is the likely cause and how can I prevent it?
A: A mass addition of +56 Da is a characteristic sign of tert-butylation, a common side reaction in Boc-SPPS.
-
Possible Cause: Alkylation of nucleophilic amino acid side chains (Trp, Met, Cys, Tyr) by the tert-butyl cation generated during the TFA-mediated deprotection of the Boc group.[1]
-
Troubleshooting Steps & Mitigation Strategies:
-
Identify the Modified Residue: Use tandem mass spectrometry (MS/MS) to pinpoint the location of the +56 Da modification on your peptide sequence.
-
Employ Scavengers: The most effective way to prevent tert-butylation is to add scavengers to your deprotection and final cleavage cocktails. The choice of scavenger depends on the sensitive residues in your peptide.
-
For Tryptophan: Use scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS).[1]
-
For Methionine: Thioanisole is a commonly used scavenger to prevent both alkylation and oxidation.[5][6]
-
For Cysteine: 1,2-ethanedithiol (EDT) is effective at protecting the free thiol group.[10]
-
For Tyrosine: Phenol or cresol can act as decoy molecules to trap the tert-butyl cations.[7]
-
-
Optimize Deprotection Time: Avoid unnecessarily long exposure to TFA during the deprotection steps.
-
The following table summarizes the effectiveness of different scavenger cocktails in minimizing oxidation and S-alkylation of a model methionine-containing peptide during the final cleavage.
| Cleavage Cocktail Composition (TFA/Scavengers) | % Oxidation (Met(O)) | % S-Alkylation (+56 Da) |
| 95:2.5:2.5 TFA/TIS/H₂O | 10.5 | 13.9 |
| 90:5:5 TFA/Anisole/H₂O | 12.3 | 11.8 |
| 90:5:5 TFA/Anisole/TIS | 10.9 | 11.5 |
| 85:5:5:5 TFA/Anisole/TMSCl/Me₂S | 1.8 | 11.2 |
| 80:5:5:5:5 TFA/Anisole/TMSCl/TIS/Me₂S | 1.1 | 4.2 |
Data synthesized from a study on methionine-containing peptides.[5][6]
This protocol details the preparation and use of a common scavenger cocktail for the final TFA-mediated cleavage of a peptide from the resin.
-
Resin Preparation: After the final synthesis cycle, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least one hour.
-
Prepare the Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common general-purpose cocktail is "Reagent K":
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation: Collect the precipitated peptide by centrifugation, wash it with cold ether, and dry it under vacuum.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Optimizing coupling efficiency for long-chain amino acids
Technical Support Center: Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in peptide chemistry. Below you will find troubleshooting guides and frequently asked questions focused on optimizing the coupling efficiency for long-chain and sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency for long-chain or bulky amino acids?
A1: Low coupling efficiency with long-chain, β-branched (e.g., Val, Ile), or other sterically hindered amino acids is typically due to a combination of factors:
-
Steric Hindrance: The most common cause is the physical obstruction by bulky side chains, which slows down or prevents the reactive groups from coming together for peptide bond formation.[1][2] This is also a major issue for N-methylated amino acids, where the bulky group on the amide nitrogen reduces its nucleophilicity.[1][3]
-
Peptide Aggregation: As the peptide chain elongates, especially with hydrophobic residues, it can fold into secondary structures or aggregate on the solid-phase support.[2][4][5] This aggregation can physically block the N-terminal amine, making it inaccessible to the incoming activated amino acid.[3]
-
Poor Solvation: Inadequate solvation of the growing peptide chain on the resin can exacerbate aggregation and hinder the diffusion of reagents to the reactive sites.[6][7][8]
-
Inefficient Reagents: Standard coupling reagents, such as carbodiimides (DCC, DIC), are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[1][2][6]
Q2: My standard coupling protocol failed for a difficult residue. What is the first thing I should change?
A2: The most impactful first step is to switch to a more powerful coupling reagent. For difficult sequences, standard carbodiimide reagents are often insufficient.[1][6] It is highly recommended to use an aminium/uronium salt like HATU, HCTU, or COMU, or a phosphonium salt like PyBOP or PyAOP.[1][6] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[1] HATU is particularly effective for hindered amino acids due to its rapid reaction kinetics, which helps complete the coupling before significant peptide aggregation can occur.[3]
Q3: How can I mitigate peptide aggregation during synthesis?
A3: Peptide aggregation is a major cause of synthesis failure.[4] Several strategies can be employed to disrupt the intermolecular hydrogen bonding that causes it:
-
Solvent Choice: Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[6] Adding dimethyl sulfoxide (DMSO) or using solvent mixtures like DCM/DMF/NMP can also be beneficial.[6][9]
-
Disrupting Agents: Add chaotropic salts such as LiCl or KSCN to the reaction mixture to disrupt secondary structures.[4][9]
-
Structural Modifications: Incorporate pseudoproline dipeptides or amino acids with backbone protection (e.g., Hmb, Dmb) every 6-7 residues.[4][9] These introduce "kinks" that disrupt the formation of stable secondary structures.[2]
-
Elevated Temperature: Performing the coupling at a higher temperature or using microwave-assisted peptide synthesis (MASPS) can provide the energy needed to overcome aggregation and drive the reaction to completion.[2][6][9]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents immediately after the first attempt.[10][11] This strategy is highly recommended for incorporating known difficult or sterically hindered residues, or if a monitoring test (like the Kaiser test) indicates the presence of unreacted primary amines after the initial coupling.[10][11] It is a straightforward way to improve the efficiency and ensure the complete incorporation of challenging amino acids.[10]
Q5: Can using excess coupling reagent cause side reactions?
A5: Yes. While using an excess of reagents is standard practice in SPPS, an excessive amount of certain coupling reagents can lead to side reactions. When using aminium/uronium reagents like HBTU or HATU, a large excess can cause guanidinylation of the N-terminal amine, which terminates the peptide chain.[10] This side reaction is more problematic when the coupling reaction is slow. Phosphonium-based reagents like PyBOP do not cause this specific side reaction and can be a safer choice if a large excess is required.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of long-chain or sterically hindered amino acids.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test (Blue Beads) After Coupling | 1. Incomplete coupling reaction due to steric hindrance.2. Peptide aggregation blocking the N-terminus.3. Inefficient coupling reagent. | 1. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[10][11]2. Switch Reagent: Upgrade to a more potent reagent like HATU, HCTU, or COMU.[1][2][6]3. Increase Time/Temp: Extend the reaction time (e.g., 2-4 hours or overnight) or use microwave synthesis to increase temperature.[2][6][11]4. Change Solvent: Switch to NMP or a DMF/DCM mixture to improve solvation.[2][6] |
| Deletion Sequence (M-1) Detected by Mass Spec | 1. Failed coupling at a specific residue.2. Incomplete deprotection of the previous residue. | 1. Optimize Coupling: Implement the solutions for a positive Kaiser test at the problematic residue.2. Cap Unreacted Amines: After an incomplete coupling, cap the unreacted amines using acetic anhydride and a base like DIPEA.[1] This prevents them from reacting in subsequent cycles.3. Optimize Deprotection: For Fmoc removal, consider adding DBU to the piperidine solution or extending the deprotection time.[9][12] |
| Low Final Yield and Purity | 1. Cumulative effect of low coupling efficiency across multiple cycles.2. On-resin aggregation throughout the synthesis. | 1. Proactive Strategy: For sequences known to be difficult, use a high-efficiency protocol from the start (e.g., HATU in NMP).2. Incorporate Anti-Aggregation Elements: Strategically place pseudoproline dipeptides or Hmb/Dmb-protected residues in the sequence.[2][4][9]3. Use a Low-Loading Resin: Lower substitution on the resin increases the distance between peptide chains, reducing aggregation.[12] |
| Resin Shrinking / Poor Swelling | 1. Severe on-resin peptide aggregation. | 1. Change Solvent System: Use NMP or add chaotropic salts (e.g., LiCl) to disrupt aggregation.[6][9]2. Use a High-Swelling Resin: Employ a PEG-based resin (e.g., TentaGel) which is better at solvating the peptide chain.[7][12] |
| Racemization Detected in Final Product | 1. Over-activation of the carboxylic acid.2. Use of a strong base (e.g., DIPEA) with sensitive residues.3. Prolonged reaction at elevated temperatures. | 1. Minimize Pre-activation Time: Use in situ activation where reagents are added directly to the resin mixture.[11]2. Use a Weaker Base: Switch from DIPEA to a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][11]3. Choose Additives Wisely: When using carbodiimides, ensure an additive like OxymaPure is used, which is superior to HOBt in suppressing racemization.[2][13] |
Data & Protocols
Quantitative Data: Comparison of Coupling Reagent Performance
The choice of coupling reagent is critical for success. While exact yields are sequence-dependent, the following table provides a qualitative and functional comparison of common high-efficiency reagents used for difficult couplings.
| Reagent | Activating Group | Relative Reactivity | Key Advantages & Considerations |
| HATU | HOAt | Very High | Considered one of the most efficient reagents for hindered couplings and suppressing racemization.[3][14] Fast kinetics help overcome aggregation.[3] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU due to the electron-withdrawing chloro group.[3] A very effective and common choice. |
| COMU | OxymaPure | High | Reactivity is comparable to HATU.[3] Based on the non-explosive OxymaPure, making it a safer alternative to HOBt/HOAt-based reagents.[3][13] |
| PyAOP | HOAt | Very High | Phosphonium salt analog of HATU. Highly effective for hindered and N-methylated amino acids. Does not cause guanidinylation side reaction.[1][10] |
| PyBOP | HOBt | High | A widely used phosphonium salt. Generally associated with low racemization levels.[2] Does not cause guanidinylation.[10] |
| HBTU | HOBt | Medium-High | A cost-effective standard reagent, but may be less effective than HATU/HCTU for severely hindered couplings.[3] |
| DIC/Oxyma | N/A (Carbodiimide) | Moderate | A modern carbodiimide method. The OxymaPure additive is excellent for suppressing racemization. Can be less efficient for very hindered residues.[14][15] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Hindered Amino Acid using HATU
This protocol is recommended as a first-line approach for coupling sterically demanding amino acids.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in high-purity DMF or NMP for at least 30 minutes.[15] Drain the solvent.
-
Activation Mixture Preparation: In a separate, clean vessel, prepare the activation mixture.
-
Pre-activation (Optional but Recommended): Gently agitate the activation mixture for 1-5 minutes before adding it to the resin.
-
Coupling Reaction: Add the complete activation mixture to the drained resin.[11][15] Agitate the reaction vessel at room temperature. For hindered residues, allow 1 to 4 hours for the reaction.[1][11]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF or NMP (5-7 times) to remove all excess reagents and byproducts.[15]
-
Monitoring (Optional but Recommended): Perform a Kaiser or TNBS test to confirm the absence of free primary amines.[2][4] If the test is positive, perform a second coupling (see Q4 above) or a capping step.
Protocol 2: Capping Unreacted Amines
This procedure is used to terminate peptide chains that failed to couple, preventing the formation of deletion sequences.
-
Washing: After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.[1]
-
Capping Solution: Prepare a capping solution, typically 20% acetic anhydride and 2-5% DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[1] This will acetylate any unreacted primary amines.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF and DCM to prepare for the next deprotection cycle.[1]
Visual Guides
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A diagram of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Logic for Low Coupling Efficiency
Caption: A decision tree for troubleshooting common causes of low coupling efficiency.
Mechanism of Action for Uronium Reagents
Caption: The general mechanism of carboxylic acid activation by a uronium salt like HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting incomplete coupling in solid-phase peptide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling in SPPS?
Incomplete coupling is a common issue in SPPS that can arise from several factors related to the peptide sequence, reagents, or reaction conditions. The primary causes include:
-
Steric Hindrance: Bulky amino acid residues, particularly β-branched amino acids like Valine, Isoleucine, and Threonine, can physically block the activated amino acid from accessing the N-terminus of the growing peptide chain.[1][2] The large Pbf protecting group on Arginine can also cause significant steric hindrance.[3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, and aggregate on the resin.[2] This aggregation can render the N-terminus of the peptide inaccessible to reagents, slowing or completely preventing coupling reactions.[2][4][5][6] This is a sequence-dependent issue, often occurring in hydrophobic sequences.[2]
-
Difficult Sequences: Certain peptide sequences are inherently challenging to synthesize due to their high propensity for aggregation or the presence of multiple sterically hindered residues.[2][7][8]
-
Suboptimal Reagents or Conditions: The efficiency of the reaction is highly dependent on the choice of coupling reagent, solvent, and reaction time.[2] Inadequate activation of the amino acid or instability of the activated species can lead to failed couplings.[2]
-
Resin Properties: The characteristics of the solid support, such as its swelling capacity, can impact reaction kinetics.[2] Poor resin swelling in the chosen solvent can limit the diffusion of reagents to the reactive sites on the peptide chain.[2][6]
Q2: How can I detect incomplete coupling during synthesis?
Monitoring the completion of each coupling step is critical for a successful synthesis. The most common methods involve qualitative colorimetric tests performed on a small sample of resin beads:
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive and widely used method for detecting free primary amines.[1][2][9][10] Ninhydrin reacts with primary amines on the resin to produce an intense blue or purple color (Ruhemann's purple).[9][11] A positive blue result indicates the presence of unreacted amines and thus an incomplete coupling.[1][12] A negative result (yellow or colorless) signifies a complete reaction.[2][9] It is important to note that this test is not reliable for N-terminal proline (a secondary amine), which requires a different method like the isatin or chloranil test.[11][12]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another sensitive colorimetric test for detecting primary amines and can be used as an alternative to the Kaiser test.[1][2]
-
Post-Synthesis Analysis: For a definitive assessment after the synthesis is complete, the crude peptide can be cleaved from the resin and analyzed. High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing peptide purity, while Mass Spectrometry (MS) can confirm the molecular weight and identify any deletion sequences (peptides missing one or more amino acids) that resulted from failed coupling steps.[1][13][14]
Q3: What is the difference between "recoupling" and "capping"?
Recoupling and capping are two distinct strategies used to address an incomplete coupling reaction.
-
Recoupling (or Double Coupling): This is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents.[1] It is the most direct approach to try and drive the reaction to completion and is typically the first action taken after a positive Kaiser test.[1]
-
Capping: If recoupling fails or is not desired, the unreacted N-terminal amines can be permanently blocked through a process called capping.[2] This is typically done using acetic anhydride with a base like pyridine or DIPEA.[2] Capping acetylates the unreacted amines, preventing them from participating in any future coupling steps.[2] This strategy is crucial because it terminates the synthesis of the failed chain, preventing the formation of deletion sequences.[2] These shorter, capped sequences are typically much easier to separate from the full-length target peptide during HPLC purification than the closely related deletion sequences.[15]
Q4: What makes a peptide sequence "difficult" to synthesize?
"Difficult sequences" are peptides that are prone to synthesis failure due to poor solvation and aggregation on the solid support, which prevents complete deprotection and coupling reactions.[4][5] This phenomenon is often associated with:
-
Sequences that contain a high number of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe).[4]
-
Peptide chains that can fold into stable secondary structures like β-sheets and α-helices while still attached to the resin.[4][5][7]
-
The tendency for aggregation to hinder reagent access to the reactive N-terminus of the growing peptide chain.[6][16]
Systematic Troubleshooting Guide
A positive colorimetric test (e.g., a blue result from a Kaiser test) indicates that the previous coupling step was incomplete. The following workflow can guide your response.
Workflow for Handling Incomplete Coupling
Step 1: Immediate Corrective Actions
-
Perform a Recoupling (Double Coupling): This is the most straightforward first step.[1] Wash the resin with DMF, and repeat the coupling procedure using a fresh mixture of the amino acid and coupling reagents. For difficult couplings, you may extend the reaction time or use a larger excess of reagents.[2]
-
Re-test the Coupling: After the recoupling step, perform another Kaiser test.[1]
-
If the test is negative (yellow): The reaction is now complete. You can proceed with the synthesis to the next deprotection step.[1]
-
If the test is still positive (blue): The coupling remains incomplete. At this point, forcing the reaction further may be ineffective or risk side reactions. Proceed to capping.
-
-
Cap the Unreacted Amines: Capping permanently blocks the remaining free amines, preventing the formation of hard-to-remove deletion impurities.[2][15] After capping, perform a final Kaiser test to confirm that all free amines have been acetylated (the test should be negative) before proceeding.[2]
Step 2: Proactive Optimization for Future Syntheses
If you repeatedly encounter incomplete couplings, especially for specific sequences, consider implementing the following proactive strategies:
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for overcoming difficult couplings.[2] Uronium/aminium salt-based reagents are generally more reactive and effective than standard carbodiimides for hindered residues.[1]
| Reagent Class | Examples | Relative Efficiency | Notes |
| Carbodiimide | DIC/HOBt | Standard | Cost-effective and widely used, but can be less effective for difficult couplings and may cause racemization.[12] |
| Aminium/Uronium | HBTU, HCTU | High | Highly efficient and common choices for overcoming difficult couplings.[2][12] HCTU is known for high efficiency.[2] |
| Aminium/Uronium | HATU | Very High | Extremely efficient, especially for sterically hindered couplings, with a low risk of racemization.[2] More expensive than HBTU.[2] |
| Aminium/Uronium | COMU | Very High | Offers high efficiency and solubility; considered safer than benzotriazole-based reagents like HBTU/HATU.[12] |
| Phosphonium | PyBOP, PyAOP | High | Excellent for hindered amino acids with less risk of certain side reactions compared to aminium salts.[17] |
Decision Tree for Optimizing Difficult Couplings
Key Experimental Protocols
Protocol 1: Qualitative Kaiser (Ninhydrin) Test
This protocol is used for the qualitative detection of free primary amines on the resin.[2]
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[2]
-
Solution B: 40 g of phenol in 20 mL of n-butanol.[2]
-
Solution C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[2][11]
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.[1]
-
Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.[1]
-
Place the washed beads into a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C to the test tube.[11]
-
Cool and observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Failed coupling. Significant amount of free amine remains.[1][11]
-
Light Blue Solution, Dark Blue Beads: Incomplete coupling. Recoupling is recommended.[11]
-
Colorless/Yellow: Complete coupling. No significant amount of free amine is detected.[2]
Protocol 2: Capping of Unreacted Amines (Acetylation)
This protocol is for acetylating unreacted primary amines after a failed coupling attempt.[2]
Reagents:
-
Capping Solution: A mixture of acetic anhydride, a base (e.g., pyridine or DIPEA), and DMF. A common ratio is 1:1:3 of Ac₂O/Pyridine/DMF.[18] Another option is a 3:2 ratio of acetic anhydride to pyridine.[19]
Procedure:
-
After the failed coupling attempt, wash the resin thoroughly with DMF (3-5 times).
-
Add the freshly prepared capping solution to the resin, ensuring the beads are fully submerged.
-
Agitate the mixture at room temperature for 30 minutes.[2][19]
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all residual capping reagents.[2]
-
(Optional but recommended) Perform a Kaiser test to confirm the capping reaction is complete (should be negative).
Protocol 3: Principles of Crude Peptide Analysis by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of a crude peptide product after cleavage.[13][14][20]
General Methodology:
-
Column: A C18 reversed-phase column is typically used for peptide analysis.[14]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve peak shape.[13][14]
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.[14]
-
Gradient: A linear gradient from low %B to high %B is run to elute the peptides. A typical starting point is a shallow gradient, increasing the ACN concentration by about 1% per minute.[21]
-
Detection: Peptides are monitored by UV absorbance, typically at a wavelength of 215-220 nm, which corresponds to the absorbance of the peptide bond.[14][22]
-
Analysis: The resulting chromatogram shows the target peptide peak and any impurity peaks. The presence of significant peaks other than the main product, especially those corresponding to deletion sequences (confirmed by MS), indicates issues during synthesis such as incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. mesalabs.com [mesalabs.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. benchchem.com [benchchem.com]
- 21. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Preventing Side Reactions During Boc Deprotection with TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the trifluoroacetic acid (TFA)-mediated deprotection of tert-butyloxycarbonyl (Boc) protected amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection with TFA?
A1: The principal cause of side product formation is the generation of a reactive tert-butyl cation (t-butyl cation) upon cleavage of the Boc group with a strong acid like TFA.[1][2][3] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including the desired product.[2][4][5]
Q2: Which functional groups or amino acid residues are most susceptible to these side reactions?
A2: Functional groups with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, these most commonly include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4][5]
-
Cysteine (Cys): The free thiol group is a prime target for tert-butylation.[2][3][4][5]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[3][4][5]
Q3: What are "scavengers" and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the highly reactive tert-butyl cation intermediate.[1][3][4] By reacting with the carbocation more rapidly than the sensitive residues on the substrate, scavengers prevent it from causing unwanted alkylation side reactions.[4][6]
Q4: What are common side reactions other than tert-butylation?
A4: Besides tert-butylation, other common side reactions include:
-
Incomplete Deprotection: A portion of the starting material remains, which can complicate purification.[1] This can be caused by insufficient acid strength, inadequate reaction time, or steric hindrance.[3][4]
-
Trifluoroacetylation: The newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, which is a byproduct of TFA.[1]
-
Degradation of Acid-Sensitive Groups: The acidic conditions can cleave other acid-labile protecting groups or degrade sensitive functionalities in the molecule.[1]
-
Oxidation: Residues like Methionine and Tryptophan can be susceptible to oxidation.[7]
Troubleshooting Guides
Issue 1: My LC-MS analysis shows a mass increase of +56 Da on my product.
Question: What is this modification and how can I prevent it?
Answer: This mass increase is a definitive sign of t-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your compound.[5][6]
-
Cause: The electrophilic tert-butyl cation generated during Boc cleavage reacts with your product.[5]
-
Solution: The most effective prevention strategy is to add a "scavenger" to the reaction mixture. The scavenger will preferentially react with and neutralize the tert-butyl cation.[5][6] The choice of scavenger is critical and depends on the sensitive residues in your molecule.[5] Refer to the tables below for guidance.
Issue 2: My deprotection reaction is incomplete, with significant starting material remaining.
Question: Why is my Boc deprotection not going to completion and how can I fix it?
Answer: Incomplete deprotection can result from several factors related to reaction conditions or the substrate itself.[5]
-
Possible Causes & Solutions:
-
Insufficient Acid Strength/Concentration: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider switching to a stronger acid system like 4M HCl in dioxane.[1][3] The rate of cleavage can have a second-order dependence on acid concentration.[8]
-
Inadequate Reaction Time or Temperature: Many deprotections proceed to completion at room temperature within 1-4 hours.[9] If the reaction is sluggish, you can extend the reaction time, but be aware that this may also increase side product formation if scavengers are not used.[4]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions, such as a higher acid concentration or longer reaction times.[3][4]
-
Issue 3: I am observing byproducts related to the oxidation of sensitive residues (e.g., Met, Trp).
Question: My product appears to be oxidizing during deprotection. How can I prevent this?
Answer: Oxidation of sensitive residues like methionine (to methionine sulfoxide, +16 Da) can occur under acidic conditions.[3][7]
-
Solution: Use scavengers that also have reducing properties. Perform the cleavage under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Recommended Scavengers: 1,2-Ethanedithiol (EDT) and Thioanisole are effective at suppressing oxidation.[7]
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5% (v/v) | A highly effective and common carbocation scavenger.[6] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[6] |
| Thioanisole | Met, Trp | 5% (v/v) | Effective in preventing S-alkylation of methionine.[6][7] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine and has reducing properties.[5][6][7] |
| Water | General carbocations | 2.5 - 5% (v/v) | Can act as a scavenger and is often included in scavenger cocktails.[6] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[6] |
Table 2: General Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| Product +56 Da | tert-Butylation of Trp, Met, Cys, or Tyr | Add appropriate scavengers (e.g., TIS, Thioanisole, EDT).[5][6] |
| Incomplete Reaction | Insufficient acid, time, or steric hindrance | Increase TFA concentration, extend reaction time, or switch to 4M HCl in dioxane.[1][3] |
| Product +16 Da | Oxidation of Met or Trp | Use scavengers with reducing properties (EDT, Thioanisole) and an inert atmosphere.[7] |
| Trifluoroacetylated Product (+96 Da) | Reaction with TFA byproduct | Ensure thorough removal of TFA post-reaction via co-evaporation with toluene. Consider using HCl in dioxane as an alternative.[1] |
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution Phase
This protocol is a general guideline. Optimal conditions may vary depending on the specific substrate.
-
Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.[9]
-
Cooling: Cool the solution to 0 °C using an ice bath.[9]
-
Addition of TFA: Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM. For sensitive substrates, start with a lower concentration.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[9]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9] Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[1]
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).[9]
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize remaining acid. Caution: CO₂ evolution may cause pressure buildup.[9][10]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.[9]
-
-
Purification: Purify the crude product by column chromatography, crystallization, or distillation as required.[9]
Protocol 2: Boc Deprotection with a Scavenger Cocktail (Solid-Phase Peptide Synthesis Cleavage)
This protocol is for the final cleavage of a peptide from a solid-phase resin, which simultaneously deprotects side-chain protecting groups.
-
Resin Preparation: Swell the peptide-resin in DCM in a suitable reaction vessel.[6]
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K: 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[6][11] Adjust scavengers based on the peptide sequence (see Table 1).
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin) and agitate the mixture at room temperature for 2-3 hours.[6][7]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[7]
-
Precipitation: Precipitate the peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.[6][7]
-
Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and organic impurities.[7]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection and competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scavengers for tert-butyl Cation in Boc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of scavengers during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side reactions during Boc deprotection with strong acids, such as trifluoroacetic acid (TFA), is the formation of a reactive tert-butyl cation intermediate.[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic functional groups within your molecule, leading to undesired byproducts.[1][3][4]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3][5] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][6]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][6] Methionine can also be oxidized to methionine sulfoxide.[6]
-
Cysteine (Cys): The free thiol group is a primary target for alkylation.[1][6]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1][6]
-
Guanidino groups (e.g., in Arginine): These are also at risk of alkylation.[4]
Q3: How do scavengers prevent the formation of these tert-butylation byproducts?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[1][3] They are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively "trapping" the carbocation before it can cause unwanted side reactions.[1][3]
Q4: What are some common scavengers and what are their primary targets?
A4: The choice of scavenger depends on the specific amino acid composition of your peptide or the functional groups on your molecule.[5] Often, a "cocktail" of scavengers is used to provide broad protection.[3]
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys, general carbocations | 2.5 - 5% | Highly effective carbocation scavenger.[7][8] |
| Triethylsilane (TES) | Trp, Met | 5 - 10% | Another effective silane-based scavenger.[6][7] |
| Water (H₂O) | General carbocations | 1 - 5% | Acts as a nucleophile to hydrolyze tert-butyl cations to form tert-butanol.[3][6][7] |
| Thioanisole | Met, Trp | 5 - 10% | Particularly effective in preventing S-alkylation of Met and also helps reduce methionine sulfoxide.[3][6][7] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | A strong nucleophile effective at preventing S-alkylation. Has a strong odor.[3][6][7] |
| Phenol | Tyr, Trp | 5% | Good scavenger for protecting tyrosine.[6][7] |
| Dimethyl Sulfide (DMS) | Met | 5 - 10% | Effective for preventing methionine alkylation.[6][7] |
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS with a mass increase of +56 Da.
-
Potential Cause: This mass increase is a characteristic sign of tert-butylation, where the reactive tert-butyl cation has alkylated a nucleophilic site on your molecule.[8]
-
Recommended Solution: Incorporate a scavenger or a scavenger cocktail into your deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[5] For example, for tryptophan-containing compounds, use scavengers like triisopropylsilane (TIS).[5] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[5] For cysteine-containing compounds, 1,2-ethanedithiol (EDT) is a commonly used scavenger.[5]
Issue 2: Incomplete Boc deprotection.
-
Potential Cause 1: Insufficient acid strength or concentration. The acidic conditions may not be strong enough for efficient cleavage.[8]
-
Potential Cause 2: Insufficient reaction time or temperature. The reaction may not have proceeded to completion.[1]
-
Potential Cause 3: Steric hindrance. Bulky substrates may require more forcing conditions.[8]
-
Solution: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[1]
-
-
Potential Cause 4: Poor substrate solubility. If the starting material is not fully dissolved, the reaction can be incomplete.[8]
-
Solution: Choose a solvent system that ensures complete dissolution of the substrate.[7]
-
Issue 3: Low peptide yield after cleavage.
-
Potential Cause: Incomplete cleavage from the resin, loss of product during work-up, or product decomposition.[2]
-
Recommended Solution:
-
Ensure you are using a sufficient volume of cleavage cocktail (10-25 mL per gram of resin).[9]
-
For acid-labile linkers, consider a two-stage cleavage process.[9]
-
Confirm that the N-terminal Fmoc group was removed prior to cleavage.[9]
-
Optimize the work-up procedure. For water-soluble products, consider alternative purification methods to extraction.[2]
-
Issue 4: Peak with +16 Da mass shift in a Met-containing peptide.
-
Potential Cause: Oxidation of Methionine to Methionine sulfoxide.[9]
-
Recommended Solution:
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model Cys-containing peptide.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K (TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5) | >98 | <2 |
| Data is illustrative and based on literature reports.[1] |
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution with Scavengers
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane, DCM).[7]
-
Scavenger Addition: Add the selected scavenger or scavenger cocktail to the solution. For example, for a tryptophan-containing peptide, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[7]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[6]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by an appropriate analytical method (e.g., TLC or LC-MS).[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2] The crude product is often obtained as the TFA salt and can be further purified.
Protocol 2: Boc Deprotection and Cleavage from Resin with Scavengers
-
Resin Swelling: Swell the peptide-resin in a suitable solvent like DCM.
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[8]
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[8]
-
Peptide Isolation: Filter the resin and collect the filtrate.[8]
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[8]
-
Collection: Collect the precipitated peptide by centrifugation and wash with cold ether.[8]
Visualizations
Caption: Boc deprotection pathway and competing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Aggregation in Peptides Containing Hydrophobic Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing a high proportion of hydrophobic amino acids.
Troubleshooting Guides
This section offers step-by-step guidance to resolve common issues encountered during the handling and experimentation of hydrophobic peptides.
Issue: My lyophilized hydrophobic peptide won't dissolve in aqueous buffers.
Cause: Peptides with a high content of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, Methionine, and Tyrosine) have a natural tendency to minimize their contact with water, leading to poor solubility and aggregation in aqueous solutions.[1][2]
Solution Workflow:
Caption: A step-by-step workflow for solubilizing hydrophobic peptides.
Detailed Steps:
-
Start Small : Always begin by testing the solubility with a small amount of your peptide to avoid wasting the entire sample.[3][4]
-
Initial Attempt with Aqueous Solution : Try to dissolve the peptide in sterile, oxygen-free water or a standard buffer like Tris or phosphate at pH 7.[3][4]
-
Charge-Based pH Modification : If the peptide is not soluble in neutral buffer, adjust the pH based on its net charge.[5]
-
Use of Organic Solvents : For highly hydrophobic or neutral peptides, an organic solvent is often necessary.[3][4][5]
-
Dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[3][4] DMSO is generally preferred for biological assays due to its lower toxicity.[3][4]
-
Once dissolved, slowly add the organic solution dropwise into your desired aqueous buffer while vortexing or stirring. This prevents localized high concentrations that can cause precipitation.[2]
-
-
Physical Dissolution Aids :
-
Final Centrifugation : Before use, centrifuge your peptide solution to pellet any remaining undissolved particles.[5]
Issue: My peptide dissolves initially but then precipitates out of solution.
Cause: This can happen when the peptide concentration exceeds its solubility limit in the final buffer, or due to changes in temperature or pH. Hydrophobic interactions can also lead to time-dependent aggregation.
Troubleshooting Steps:
-
Re-dissolve and Dilute : If precipitation occurs after dilution from an organic stock, the peptide may need to be re-lyophilized and dissolved again at a lower final concentration.[3][4]
-
Maintain Low Concentration : Work with the lowest concentration of the peptide that is feasible for your experiment.
-
Incorporate Additives :
-
Optimize Storage : Store peptide solutions at -80°C and consider adding a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[7]
Frequently Asked Questions (FAQs)
Q1: What percentage of hydrophobic residues makes a peptide difficult to handle? A1: Peptides with 50% or more hydrophobic residues are generally considered hydrophobic and may be poorly soluble in aqueous solutions.[3][4] Neutral peptides with less than 25% charged residues can also be challenging to dissolve.[3]
Q2: Can I modify my peptide sequence to improve solubility? A2: Yes, several modifications can be made during peptide synthesis to enhance solubility:
-
Incorporate Charged Residues : Adding hydrophilic or charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) can significantly improve solubility.[4][5]
-
Use Pseudoproline Dipeptides : Inserting pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets that lead to aggregation.[8]
-
Backbone Protection : Using protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acids can prevent hydrogen bonding and aggregation.[8]
-
Hydrophilic Tags : Attaching a temporary hydrophilic tag (e.g., a poly-arginine tail) can aid in synthesis and purification, which can be cleaved off later.[9]
Q3: How can I detect and characterize aggregation in my peptide solution? A3: Several experimental techniques can be used to assess peptide aggregation.
Workflow for Characterizing Peptide Aggregation:
Caption: A workflow outlining methods to detect and characterize peptide aggregation.
Summary of Techniques:
| Technique | Principle | Information Gained |
| Visual Inspection | Direct observation of the solution. | Presence of visible precipitates or cloudiness. |
| UV-Vis Spectroscopy | Measures light scattering by particles. | Turbidity, which indicates the presence of large aggregates.[10] |
| Thioflavin T (ThT) Fluorescence | ThT dye fluoresces upon binding to β-sheet structures. | Quantifies the formation of amyloid-like fibrils.[11][12] |
| Circular Dichroism (CD) | Measures differences in the absorption of left- and right-circularly polarized light. | Provides information on the secondary structure of the peptide (e.g., random coil vs. β-sheet).[12] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Determines the size distribution of aggregates in solution.[12] |
| Atomic Force Microscopy (AFM) | A high-resolution imaging technique. | Visualizes the morphology and size of individual peptide aggregates.[12] |
Q4: Are there any solvents I should avoid for peptides containing specific amino acids? A4: Yes, care should be taken with certain amino acids. For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), which are susceptible to oxidation, it is recommended to use oxygen-free solvents.[4] Additionally, DMSO can cause problems for peptides with free thiol groups on Cysteine residues.[13]
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Peptide
-
Preparation :
-
Solvent Selection :
-
Based on the peptide's properties (see Troubleshooting Guide), select an initial solvent. For a highly hydrophobic peptide, start with a minimal volume of DMSO (e.g., 20-50 µL).
-
-
Dissolution :
-
Add the DMSO to the peptide and vortex gently.
-
If necessary, sonicate the sample in a water bath for 10-15 minutes.[14]
-
-
Dilution :
-
Once the peptide is fully dissolved in the organic solvent, slowly add this stock solution dropwise into the desired aqueous buffer while continuously vortexing or stirring.
-
Do not exceed a final organic solvent concentration that is compatible with your assay (typically <1% DMSO for cellular assays).[5]
-
-
Final Check :
-
Visually inspect the solution for any signs of precipitation. A properly solubilized peptide should result in a clear, particle-free solution.[3]
-
Centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any insoluble aggregates before using the supernatant in your experiment.[3]
-
Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
-
Reagent Preparation :
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., phosphate buffer) and protect it from light.
-
Prepare your peptide solution at the desired concentration in the appropriate buffer.
-
-
Assay Setup :
-
In a 96-well black plate, add your peptide solution to the wells.
-
Add the ThT solution to each well. A common final ratio is 1:2 of peptide to ThT.[12]
-
Include control wells with buffer and ThT only (for background fluorescence) and a known aggregating peptide if available (positive control).
-
-
Incubation and Measurement :
-
Seal the plate and incubate at 37°C. For kinetic studies, measurements can be taken at regular intervals (e.g., every 15 minutes for up to 50 hours).[15]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths around 440-450 nm and 482-485 nm, respectively.[12][15]
-
-
Data Analysis :
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biobasic.com [biobasic.com]
- 14. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Determining Enantiomeric Purity of Boc-Amino Acids by HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of Boc-amino acids is a critical step in the synthesis of peptides and chiral pharmaceuticals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, presenting supporting experimental data, detailed protocols, and a clear visual workflow to aid in method selection and implementation.
The stereochemical integrity of amino acid building blocks directly impacts the biological activity, safety, and efficacy of the final product. Even small enantiomeric impurities can lead to undesired side effects or reduced therapeutic efficacy.[1] This guide compares the two primary HPLC-based approaches for determining the enantiomeric purity of N-tert-butoxycarbonyl (Boc) protected amino acids: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a chiral agent.
Comparison of HPLC Methods: Direct vs. Indirect
The choice between direct and indirect methods depends on several factors, including the specific Boc-amino acid, the required sensitivity, available instrumentation, and the sample matrix.
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatizing Agent) |
| Principle | Enantiomers are separated based on their differential interactions with a chiral stationary phase. | Enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral stationary phase (e.g., C18).[2] |
| Advantages | - Simpler sample preparation (no derivatization required).[1]- Reduced risk of racemization during sample handling.- Method development can be straightforward for a series of related compounds. | - High sensitivity, especially with fluorescent derivatizing agents.[2]- Can be performed using standard, readily available achiral columns (e.g., C18).[2]- Well-established and reliable for a wide range of amino acids.[2] |
| Disadvantages | - Chiral columns can be expensive.- Finding a single CSP/mobile phase combination for a wide range of Boc-amino acids can be challenging.- Column performance can degrade over time. | - Derivatization adds an extra step to the workflow, increasing analysis time and the potential for error.[1]- Incomplete derivatization or side reactions can affect accuracy.- The chiral derivatizing agent must be of high enantiomeric purity.[3] |
| Common Application | Routine quality control of Boc-amino acids and in-process control during peptide synthesis. | Trace analysis of enantiomeric impurities, analysis in complex biological matrices, and when a chiral column is not available.[2] |
Direct Enantioseparation on Chiral Stationary Phases
Direct methods utilizing CSPs are a powerful and widely used approach for the enantioselective analysis of Boc-amino acids. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most successful for this application.[4][5]
Polysaccharide-Based CSPs
Polysaccharide-derived CSPs, such as those based on cellulose or amylose derivatives, are known for their broad applicability in chiral separations.[6]
Experimental Protocol: Normal-Phase HPLC
This method details the use of a cellulose-based CSP under normal-phase conditions, a common approach for the resolution of N-protected amino acids.[6]
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.[6]
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm.[7]
-
Sample Preparation: Dissolve the Boc-amino acid sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]
Performance Data for Polysaccharide-Based CSPs
| Boc-Amino Acid | Chiral Stationary Phase | Selectivity (α) | Resolution (Rs) |
| Boc-Phe-OH | CHIRALPAK IA | 1.64 - 2.67 | 7.41 - 8.62 |
| Unnatural Nα-PADs | CHIRALPAK IC | 1.32 - 2.12 | 2.9 - 7.7 |
| Natural Nα-PADs | CHIRALPAK IC | 1.18 - 2.88 | 2.2 - 12.5 |
| Data sourced from a study on Nα-Fmoc/Boc amino acid derivatives.[2][4] |
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin or vancomycin, are popular due to their multimodal capabilities and broad selectivity for a wide range of molecules, including N-protected amino acids.[5][8]
Experimental Protocol: Reversed-Phase HPLC
This protocol describes a reversed-phase method using a teicoplanin-based CSP, which is often compatible with mass spectrometry.[5][6]
-
Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.[5]
-
Mobile Phase: Methanol / 0.1% Triethylammonium Acetate (TEAA), pH 4.1 (40:60, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the Boc-amino acid sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]
Performance Data for Macrocyclic Glycopeptide-Based CSPs
| Boc-Amino Acid | Chiral Stationary Phase | Mobile Phase Mode | Selectivity/Resolution |
| Various t-BOC amino acids | CHIROBIOTIC T and R | Reversed-Phase | Baseline resolution is easily achieved, with selectivity/resolution sometimes greater than 5.[5][8] |
| Data is based on a general study of t-BOC and FMOC amino acids.[5] |
Indirect Enantioseparation via Chiral Derivatization
The indirect approach involves the derivatization of the Boc-amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral HPLC column.[2] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for this purpose.[2][9]
Experimental Protocol: Derivatization with Marfey's Reagent and Reversed-Phase HPLC
-
Derivatization Procedure:
-
Dissolve the Boc-amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.[2]
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[2]
-
Incubate the mixture at 40°C for 1 hour in the dark.[2]
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[2]
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[2]
-
-
HPLC Conditions:
Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the enantiomeric purity of Boc-amino acids using chiral HPLC.
Conclusion
The determination of the enantiomeric purity of Boc-amino acids is a critical quality control step in pharmaceutical development and peptide synthesis. Both direct and indirect HPLC methods offer reliable and robust solutions. The direct method using chiral stationary phases provides a more streamlined workflow, while the indirect method with derivatization offers high sensitivity and the flexibility of using standard achiral columns. The choice of method should be based on the specific analytical requirements, available resources, and the nature of the Boc-amino acid being analyzed. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to select and implement the most appropriate method for their needs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of Boc and Fmoc Protecting Group Strategies in Solid-Phase Peptide Synthesis
In the field of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among the various methodologies, solid-phase peptide synthesis (SPPS) has become the gold standard, largely dominated by two primary protecting group strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice between these two approaches is a critical decision for researchers, scientists, and drug development professionals, as it significantly impacts the synthesis of peptides, particularly those with challenging sequences or modifications. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies to inform the selection of the most suitable method for a given synthetic challenge.
Core Chemical Principles: A Tale of Two Orthogonalities
The fundamental difference between the Boc and Fmoc strategies lies in their distinct orthogonal protection schemes, which dictate the reagents and conditions used for the removal of the temporary α-amino protecting group and the more permanent side-chain protecting groups.[1]
The Boc Strategy: This classic approach, which laid the foundation for SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group.[2] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[3] The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][4] This reliance on graded acid lability means the Boc/Bzl scheme is not strictly orthogonal but is practically effective.[4]
The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy utilizes the base-labile Fmoc group for α-amino protection.[3] This group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2] The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[][] This represents a truly orthogonal system, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[]
Performance Comparison: A Quantitative Look
While the choice of strategy often depends on the specific peptide sequence, a general performance comparison can be made based on typical outcomes for standard and challenging syntheses. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[]
Table 1: Comparative Performance of Boc and Fmoc Strategies for the Synthesis of Ac-Cys-Ser-NH₂
| Parameter | Boc Strategy (Ac-Cys(Acm)-Ser(Bzl)-NH₂) | Fmoc Strategy (Ac-Cys(Trt)-Ser(tBu)-NH₂) |
| Crude Purity (HPLC) | Typically >75% | Typically >85% |
| Overall Yield | ~60-70% | ~70-80% |
| Coupling Efficiency | Generally high, monitored by Kaiser test | Very high (>99%), can be monitored by UV absorbance of Fmoc cleavage |
| Deprotection Conditions | 50% TFA in DCM | 20% Piperidine in DMF |
| Cysteine Racemization | Generally low | Dependent on coupling reagents and base; can be minimized with additives like HOBt |
Note: Data is illustrative and compiled from descriptions of standard SPPS protocols. Actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.[2]
For more challenging sequences, such as hydrophobic peptides prone to aggregation, the Boc strategy can offer advantages. The repetitive acidic deprotection steps in Boc chemistry lead to the protonation of the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[7] In contrast, the neutral peptide backbone after base-mediated deprotection in Fmoc-SPPS can sometimes facilitate aggregation.[7]
Table 2: Crude Purity of the "Difficult" Acyl Carrier Peptide (ACP) 65-74 Fragment with Fmoc-SPPS and Various Activators
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.[1]
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a model peptide using both Boc and Fmoc strategies.
Boc Solid-Phase Synthesis of Ac-Cys(Acm)-Ser(Bzl)-NH₂
This protocol outlines the manual synthesis on a MBHA resin.[2]
-
Resin Swelling and Preparation: Swell MBHA resin (1 g, 0.5 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour. Wash the resin with DCM (3 x 15 mL).[2]
-
First Amino Acid Coupling (Boc-Ser(Bzl)-OH):
-
Deprotect the resin with 50% trifluoroacetic acid (TFA) in DCM (15 mL) for 2 minutes, followed by a 30-minute deprotection with 50% TFA in DCM.[2]
-
Wash with DCM (3 x 15 mL), isopropanol (IPA) (2 x 15 mL), and then DCM (3 x 15 mL).[2]
-
Neutralize with 10% diisopropylethylamine (DIEA) in DCM (2 x 15 mL). Wash with DCM (3 x 15 mL).[2]
-
Couple Boc-Ser(Bzl)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF, 10 mL) for 2 hours. Monitor coupling completion with a Kaiser test.[2]
-
Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).[2]
-
-
Second Amino Acid Coupling (Boc-Cys(Acm)-OH): Repeat the deprotection, neutralization, and washing steps as in step 2. Couple Boc-Cys(Acm)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 2 hours. Monitor coupling completion. Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).[2]
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride/DIEA/DCM (1:1:8) for 30 minutes. Wash with DCM (3 x 15 mL).[2]
-
Cleavage and Deprotection: Treat the peptide-resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour. After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether, washed, and dried.[8]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Fmoc Solid-Phase Synthesis of Ac-Cys(Trt)-Ser(tBu)-NH₂
This protocol outlines the manual synthesis on a Rink Amide resin.[9]
-
Resin Swelling and Preparation: Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour. Wash the resin with DMF (3 x 15 mL).[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes, and then for an additional 15 minutes. Wash the resin with DMF (5 x 15 mL).[10]
-
First Amino Acid Coupling (Fmoc-Ser(tBu)-OH): Couple Fmoc-Ser(tBu)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 1 hour. Monitor coupling completion with a Kaiser test. Wash with DMF (3 x 15 mL).[11]
-
Second Amino Acid Coupling (Fmoc-Cys(Trt)-OH): Repeat the Fmoc deprotection and washing steps as in step 2. Couple Fmoc-Cys(Trt)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 1 hour. Monitor coupling completion. Wash with DMF (3 x 15 mL).[11]
-
N-terminal Acetylation: Repeat the Fmoc deprotection. Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:1:8) for 30 minutes. Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).[2]
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature. Filter the resin and precipitate the crude peptide with cold diethyl ether. Wash the precipitate with cold ether and dry.[12]
-
Purification: Purify the crude peptide by RP-HPLC.[9]
Visualizing the Synthetic Workflows
The cyclical nature of SPPS lends itself well to visual representation, highlighting the key steps in each strategy.
Caption: Workflow of the Boc solid-phase peptide synthesis strategy.
Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.
Conclusion: Selecting the Optimal Strategy
The decision between Boc and Fmoc SPPS is multifaceted and depends on the specific peptide's characteristics, the scale of the synthesis, and the available laboratory infrastructure. The Fmoc strategy has become the more widely adopted method for routine peptide synthesis due to its milder deprotection conditions, which are compatible with a broader range of sensitive amino acids and post-translational modifications, and its amenability to automation.[1] Generally, the Fmoc approach provides higher purity crude products.[1]
However, the Boc strategy remains a powerful and indispensable tool, particularly for the synthesis of long and challenging sequences prone to aggregation, where its unique chemical properties can lead to improved yields.[7] Ultimately, a thorough understanding of the strengths and limitations of each strategy, as presented in this guide, will enable researchers to make an informed decision and successfully synthesize their target peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. rsc.org [rsc.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Characterization of Peptides Containing (R,S)-Boc-2-amino-tetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as the lipophilic (R,S)-Boc-2-amino-tetradecanoic acid, represents a pivotal strategy in modern peptide drug design. This modification, which introduces a C14 acyl chain into the peptide structure, can significantly alter the physicochemical and biological properties of the parent peptide. This guide provides a comprehensive comparison of peptides containing this modification against their unmodified counterparts and other common lipophilic modifications. It includes supporting experimental data, detailed characterization protocols, and visual workflows to aid researchers in this field.
Performance Comparison: Acylated vs. Non-Acylated Peptides
The addition of a tetradecanoyl (myristoyl) group via 2-amino-tetradecanoic acid profoundly impacts a peptide's properties. This modification generally enhances membrane interaction, which can lead to increased antimicrobial or cell-penetrating capabilities. However, it also presents challenges in terms of solubility and potential cytotoxicity.
Physicochemical Properties
The introduction of a C14 fatty acid chain significantly increases the hydrophobicity of a peptide. This change is reflected in several key physicochemical parameters.
| Property | Unmodified Peptide (e.g., KTTKS) | Peptide with 2-amino-tetradecanoic acid (e.g., Pal-KTTKS) | Rationale for Change |
| Molecular Weight | Lower | Higher (addition of the fatty acid moiety) | Covalent addition of the amino acid derivative. |
| LogP (Lipophilicity) | Low (e.g., -1.6)[1] | High (e.g., 3.7)[1] | The long aliphatic chain of the fatty acid is highly nonpolar. |
| Aqueous Solubility | Generally high | Significantly lower[1] | Increased hydrophobicity leads to reduced interaction with water. |
| Critical Micelle Concentration (CMC) | Does not form micelles | Exhibits surface activity with a measurable CMC (e.g., 0.024 mM)[1] | The amphipathic nature of the lipopeptide allows for self-assembly in aqueous solution. |
| Chromatographic Retention (Reversed-Phase) | Shorter retention time | Longer retention time | Increased hydrophobic interaction with the stationary phase. |
| Proteolytic Stability | Lower | Higher | The fatty acid can sterically hinder the approach of proteases to the peptide backbone.[2] |
Biological Activity: A Case Study in Antimicrobial Peptides
The conjugation of fatty acids is a well-established strategy to enhance the potency of antimicrobial peptides (AMPs). The lipid tail facilitates interaction with and disruption of the bacterial cell membrane.
| Parameter | Unmodified AMP | Myristoylated AMP (C14 Acyl Chain) | Reference |
| Minimum Inhibitory Concentration (MIC) vs. Gram-positive bacteria (e.g., S. aureus) | Higher (less potent) | Lower (more potent) | [3] |
| Minimum Inhibitory Concentration (MIC) vs. Gram-negative bacteria (e.g., E. coli) | Higher (less potent) | Lower (more potent) | [3] |
| Hemolytic Activity (Toxicity to red blood cells) | Generally lower | Can be higher, dependent on peptide sequence and concentration | [4][5][6] |
| Anti-biofilm Activity | Weaker | Stronger[3][4][5][6] | Enhanced ability to penetrate the biofilm matrix and kill embedded bacteria. |
Experimental Protocols
Detailed below are the key experimental methodologies for the synthesis and characterization of peptides containing this compound.
Solid-Phase Peptide Synthesis (SPPS) with Boc Chemistry
The synthesis of these peptides typically follows a standard solid-phase methodology using Boc-protected amino acids.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin).
-
First Amino Acid Attachment: Couple the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group from the N-terminus using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base like diisopropylethylamine (DIEA).
-
Coupling Cycle:
-
Couple the next Boc-protected amino acid, including this compound at the desired position, using a coupling agent (e.g., HBTU/HOBt).
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight and sequence of the modified peptide.
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Intact Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the intact lipopeptide. The observed mass should correspond to the calculated mass of the peptide with the tetradecanoyl modification.
-
Tandem MS (MS/MS) for Sequencing:
-
Select the parent ion of the lipopeptide for fragmentation.
-
Use collision-induced dissociation (CID) or electron-transfer dissociation (ETD) to fragment the peptide.
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. The mass difference between adjacent fragment ions will correspond to the residue mass of each amino acid. The presence of the 2-amino-tetradecanoic acid will be evident from a mass difference corresponding to its residue mass.
-
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the three-dimensional structure of the peptide in solution.
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O with a deuterated organic solvent like acetonitrile-d3 to improve solubility).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an overall impression of the sample's purity and the dispersion of signals.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. This is particularly useful for observing interactions between the fatty acid chain and the peptide backbone or side chains.
-
-
Data Analysis and Structure Calculation:
-
Assign the resonances to specific protons in the peptide sequence.
-
Use the distance restraints from the NOESY spectra as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of a novel peptide containing 2-amino-tetradecanoic acid.
Caption: A standard workflow for the synthesis and characterization of lipopeptides.
Proposed Mechanism of Action for Antimicrobial Lipopeptides
Lipopeptides often exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. The fatty acid tail plays a crucial role in this process.
Caption: Proposed mechanism of action for a cationic antimicrobial lipopeptide.
References
- 1. Effect of Palmitic Acid Conjugation on Physicochemical Properties of Peptide KTTKS: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What you need to know about peptide modifications - Fatty Acid Conjugation | MolecularCloud [molecularcloud.org]
- 3. N-terminal Myristoylation Enhanced the Antimicrobial Activity of Antimicrobial Peptide PMAP-36PW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Characterization of Myristoylated and Non-Myristoylated Peptides Effective against Candida spp. Clinical Isolates | UnitusOpen [dspace.unitus.it]
- 5. mdpi.com [mdpi.com]
- 6. Design and Characterization of Myristoylated and Non-Myristoylated Peptides Effective against Candida spp. Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of D- vs. L-Amino Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids into peptides represents a paradigm shift in the development of novel therapeutics. While nature predominantly utilizes L-amino acids, the synthesis of peptides containing their D-enantiomers offers a powerful approach to overcome the inherent limitations of native peptides, such as poor enzymatic stability and short in vivo half-lives. This guide provides an objective comparison of the biological activities of D- versus L-amino acid-containing peptides, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Executive Summary
The substitution of L-amino acids with their D-counterparts in a peptide sequence profoundly impacts its biological properties. The most significant and widely exploited advantage is the dramatically enhanced resistance to proteolytic degradation , leading to a longer circulation half-life in vivo.[1][2] This increased stability can translate to improved bioavailability and reduced dosing frequency.[1] However, the stereochemical alteration can also influence a peptide's three-dimensional structure, which in turn affects its receptor binding affinity and overall biological function . This can lead to reduced, maintained, or in some cases, enhanced activity compared to the L-enantiomer.[3] Furthermore, peptides composed entirely of D-amino acids are generally less immunogenic.[3]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies comparing the stability, receptor binding, and in vivo efficacy of L- and D-amino acid-containing peptides.
Table 1: Comparison of Proteolytic Stability
| Peptide | L-Amino Acid Variant Half-Life | D-Amino Acid Variant Half-Life | Fold Increase in Stability | Assay Condition | Reference |
| Antitumor Peptide (RDP215) | Degraded within 24h - 7 days | Stable for at least 7 days | > 7x | 10% Human Serum | --INVALID-LINK--[1] |
| Cationic Antimicrobial Peptide | ~2 hours | > 24 hours | > 12x | Human Plasma | --INVALID-LINK-- |
| Generic Peptide | 3.2 hours | 23.3 hours | ~7.3x | HEK-293 Supernatant | --INVALID-LINK--[4][5] |
| Generic Peptide | 43.5 hours | Not Applicable (modification) | - | Human Blood Plasma | --INVALID-LINK--[4][5] |
Table 2: Comparison of Receptor Binding Affinity
Direct comparative Ki or Kd values for a wide range of D- vs L-peptides are not extensively compiled in the literature. The effect of D-amino acid substitution is highly dependent on the specific peptide, the position of the substitution, and the target receptor.
| Peptide/Ligand | L-Isomer Affinity (Ki/Kd) | D-Isomer Affinity (Ki/Kd) | Receptor/Target | Comments | Reference |
| Norepinephrine | High (e.g., 126 nM for β1) | 10- to 500-fold lower | Adrenergic Receptors | L-isomer possesses significantly higher affinity. | --INVALID-LINK-- |
| Aplysia Allatotropin-Related Peptide (ATRP) | Lower affinity for ATRPR2 | Higher affinity for ATRPR2 | G Protein-Coupled Receptors | D-amino acid at position 2 modulates receptor selectivity. | --INVALID-LINK--[6][7] |
| Generic Peptides | Varies | Can be higher, lower, or same | Various | Altered 3D conformation can lead to a range of effects on binding. Some D-peptides are inactive, while others show enhanced potency.[3] | --INVALID-LINK--[3] |
Table 3: Comparison of In Vivo and In Vitro Efficacy
| Peptide System | L-Amino Acid Variant Efficacy | D-Amino Acid Variant Efficacy | Model System | Key Finding | Reference |
| Antitumor Peptide (RDP215) | Reduced activity in the presence of human serum | Stable and high activity in human serum | Human Melanoma (A375) & Glioblastoma (LN-229) In Vitro | D-peptide overcomes serum-induced instability, leading to sustained antitumor activity.[1] | --INVALID-LINK--[1][8][9] |
| Melittin (in VIPER micelles) | MTD: 10 mg/kg; Induced anti-PEG antibodies | MTD: 20 mg/kg; Did not induce anti-PEG antibodies | Mice (In Vivo) | D-melittin incorporation increases the maximum tolerated dose and reduces immunogenicity.[6] | --INVALID-LINK--[6] |
| Melittin | IC50: ~5 µg/mL | IC50: ~5 µg/mL | RAW 264.7 cells (In Vitro Cytotoxicity) | L- and D-melittin show comparable in vitro cytotoxicity.[6] | --INVALID-LINK--[6] |
| Antimicrobial Peptide (Ranalexin) | MIC: 4-16 mg/L (Gram-positive), ≥32 mg/L (Gram-negative) | MIC: 4-16 mg/L (Gram-positive), ≥32 mg/L (Gram-negative) | Bacterial Strains (In Vitro) | Both L- and D-forms retain similar antimicrobial activity, suggesting a membrane-disrupting mechanism.[2] | --INVALID-LINK--[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of L- and D-amino acid-containing peptides.
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method to assess the stability of a peptide in plasma.
Materials:
-
Test peptide (L- and D-variants) stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal plasma.
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of, for example, 10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing 3 volumes of ice-cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Protocol 2: Radioligand Receptor Binding Assay
This technique measures the affinity of a ligand for a receptor by detecting the displacement of a radioactively labeled ligand.
Objective: To determine the inhibition constant (Ki) of D- and L-peptides for a specific receptor subtype.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand with known affinity for the receptor.
-
Unlabeled competitor peptides (D- and L-variants).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multiwell plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides (L- and D-variants).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualization
Stereochemical Difference between L- and D-Amino Acids
Caption: L- and D-amino acids are non-superimposable mirror images (enantiomers).
Experimental Workflow for Peptide Stability Assay
Caption: Standard workflow for determining peptide stability in a plasma matrix.
Signaling Pathway Modulation by Peptide Stereochemistry
This diagram illustrates how the L- to D-amino acid isomerization of the Aplysia allatotropin-related peptide (ATRP) modulates selectivity between two distinct G protein-coupled receptors (GPCRs), leading to the activation of different signaling pathways.[6][7]
Caption: Peptide stereochemistry dictates receptor selectivity and downstream signaling.
Conclusion
The incorporation of D-amino acids is a highly effective and widely adopted strategy for enhancing the enzymatic stability of therapeutic peptides.[3] This modification directly addresses the primary challenge of rapid proteolytic degradation. However, the impact on receptor binding and biological activity is context-dependent and must be empirically determined for each peptide. For researchers and drug developers, the strategic use of D-amino acids is a cornerstone technique in the design of next-generation peptide therapeutics with improved pharmacokinetic profiles and therapeutic efficacy.
References
- 1. Peptides with Dual Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]
- 4. repositori.upf.edu [repositori.upf.edu]
- 5. pnas.org [pnas.org]
- 6. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 9. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Code: A Comparative Guide to Validating Synthetic Lipopeptide Sequences by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic lipopeptides is a critical step in ensuring their desired biological activity and therapeutic potential. Mass spectrometry stands as the cornerstone technique for this validation, offering unparalleled sensitivity and detailed structural information. This guide provides an objective comparison of mass spectrometry-based approaches with alternative methods for validating the sequence of synthetic lipopeptides, supported by experimental data and detailed protocols.
This document will delve into the nuances of Matrix-Assisted Laser Desorption/Ionization-Time of Flight Tandem Mass Spectrometry (MALDI-TOF-MS/MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). Furthermore, it will explore traditional and complementary techniques like Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive overview to aid in selecting the most appropriate analytical strategy.
Performance Comparison of Sequencing Techniques
The choice of sequencing technique depends on various factors, including the required level of detail, sample purity, throughput needs, and available instrumentation. The following table summarizes the key performance metrics of the primary methods for lipopeptide sequence validation.
| Feature | MALDI-TOF-MS/MS | LC-ESI-MS/MS | Edman Degradation | 2D NMR Spectroscopy |
| Primary Information | Peptide sequence, lipid mass, and fragmentation pattern | Peptide sequence, lipid mass, and fragmentation pattern | N-terminal amino acid sequence | 3D structure, stereochemistry, peptide, and lipid connectivity |
| Sensitivity | High (low pmol to fmol range) | Very High (low fmol to amol range) | Moderate (pmol range)[1] | Low (mg range)[2] |
| Throughput | High (minutes per sample) | Moderate (tens of minutes to an hour per sample)[3][4] | Low (hours per residue) | Very Low (hours to days per sample) |
| Accuracy | High, dependent on mass analyzer resolution and calibration | High, dependent on mass analyzer resolution and calibration | High (>99% per amino acid)[1] | High, provides unambiguous assignments |
| Sample Purity Req. | Tolerant to some impurities | Requires clean samples to avoid ion suppression[5] | High purity required[6] | High purity required |
| Lipid Analysis | Provides mass of the lipid moiety | Provides mass and potential fragmentation of the lipid | Not suitable for lipid analysis | Detailed structural information of the lipid |
| Cyclic Peptides | Challenging, requires specific fragmentation strategies | Challenging, requires specific fragmentation strategies | Requires linearization prior to sequencing | Well-suited for cyclic structures |
| Stereochemistry | Does not provide stereochemical information | Does not provide stereochemical information | Does not provide stereochemical information | Can determine the stereochemistry of amino acids |
Mass Spectrometry-Based Sequencing: A Deep Dive
Mass spectrometry is the workhorse for lipopeptide sequencing due to its high sensitivity, speed, and ability to provide both molecular weight and fragmentation data. The two most common ionization techniques employed are MALDI and ESI, each coupled with tandem mass spectrometry (MS/MS) for sequence elucidation.
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for analyzing synthetic lipopeptides by mass spectrometry involves sample preparation, mass analysis of the intact molecule (MS1), and subsequent fragmentation and analysis of the fragments (MS/MS) to determine the sequence.
References
- 1. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 2. manuals.plus [manuals.plus]
- 3. researchgate.net [researchgate.net]
- 4. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmu.edu [cmu.edu]
- 6. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
A Comparative Guide to Purity Assessment of Synthetic Amino Acids: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, the purity of synthetic amino acids is a critical parameter that directly impacts the quality, safety, and efficacy of therapeutic peptides and other pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and widely used analytical techniques for assessing the purity of these essential building blocks. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific analytical needs.
Comparison of HPLC and NMR for Purity Assessment
Both HPLC and NMR offer robust capabilities for the quantitative and qualitative analysis of synthetic amino acids. The choice between the two often depends on the specific requirements of the analysis, such as the need for absolute quantification, the types of impurities to be detected, and the desired sample throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Quantitative Analysis | Typically requires a reference standard for each analyte and impurity for accurate quantification. | Can provide absolute quantification against a single internal standard (qNMR) without the need for an identical analyte standard.[1][2] |
| Precision | High precision, with intra-day and inter-day variations typically below 2-3%.[3] | Excellent precision, with reported intraday coefficient of variation (CV) as low as 0.052% and interday CV of 0.071% for valine.[4] |
| Sensitivity | Generally higher sensitivity, especially with fluorescence detection, reaching femtomole levels. | Lower sensitivity compared to HPLC, typically in the micromolar range.[5] |
| Limit of Detection (LOD) | Can be very low, in the range of ng/mL to µg/mL depending on the derivatization agent and detector used.[6][7] | Higher LOD, typically in the µg/mL range.[8] |
| Limit of Quantification (LOQ) | In the range of ng/mL to µg/mL.[6][7] | Higher LOQ, typically in the µg/mL range.[8] |
| Impurity Detection | Excellent for separating and detecting a wide range of impurities, including isomers and by-products from synthesis.[9] | Provides detailed structural information about impurities, aiding in their identification. Can detect impurities without a chromophore. |
| Sample Throughput | Can be automated for high throughput analysis. | Generally lower throughput due to longer acquisition times for high sensitivity. |
| Sample Preparation | Often requires derivatization to enhance detection, especially for amino acids lacking a UV chromophore.[10] | Minimal sample preparation, often just dissolution in a deuterated solvent. |
| Structural Information | Provides limited structural information. | Provides detailed structural information, enabling the identification of unknown impurities. |
Experimental Protocols
HPLC Method for Purity Assessment of a Synthetic Amino Acid (e.g., Valine)
This protocol describes a common pre-column derivatization method using o-phthalaldehyde (OPA) followed by reversed-phase HPLC with fluorescence detection.
1. Materials and Reagents:
-
Valine sample
-
OPA derivatizing reagent (50 mg OPA in 1.25 mL methanol, 50 µL of 2-mercaptoethanol, and 11.2 mL of 0.4 M sodium borate buffer, pH 9.5)[11]
-
Mobile Phase A: 10 mM Na2HPO4, 10 mM Na2B4O7, pH 8.2[12]
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)[12]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a fluorescence detector
2. Sample Preparation:
-
Accurately weigh and dissolve the synthetic valine sample in 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
For derivatization, mix a small volume of the sample solution (e.g., 5 µL) with the OPA derivatizing reagent (e.g., 5 µL) and allow the reaction to proceed for a short, defined time (e.g., 1 minute) at room temperature.[11]
3. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[13]
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to ensure the separation of valine from its potential impurities.
4. Data Analysis:
-
The purity of the valine sample is calculated by dividing the peak area of the main valine peak by the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Method for Purity Assessment of a Synthetic Amino Acid (e.g., Valine)
This protocol outlines the use of 1H qNMR for the purity determination of a synthetic valine sample using an internal standard.
1. Materials and Reagents:
-
Valine sample
-
Certified internal standard of known purity (e.g., maleic acid, 1,4-dioxane)
-
Deuterated solvent (e.g., D2O, DMSO-d6)
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh a specific amount of the synthetic valine sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 1 mL).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A simple 1D proton experiment (e.g., zg30).
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification, typically 5 times the longest T1 relaxation time of the protons of interest (e.g., 30 seconds).
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
4. Data Processing and Analysis:
-
Process the acquired FID with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals of the valine and the internal standard.
-
The purity of the valine sample is calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualization of Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to Activating Agents for Boc-Amino Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The formation of a peptide bond between two amino acids is a cornerstone of peptide synthesis and drug development. For amino acids protected with the tert-butyloxycarbonyl (Boc) group, the activation of the carboxylic acid moiety is a critical step that dictates the efficiency, yield, and purity of the final product. A variety of activating agents, also known as coupling reagents, have been developed to facilitate this process, each with its own mechanism, advantages, and drawbacks. This guide provides an objective comparison of common activating agents for Boc-amino acid coupling, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your specific application.
Classification of Activating Agents
Activating agents for Boc-amino acid coupling can be broadly categorized into three main classes: carbodiimides, uronium/aminium salts, and phosphonium salts.[1] Each class operates through a distinct mechanism to convert the carboxylic acid into a more reactive species, thereby facilitating nucleophilic attack by the amino group of the incoming amino acid.
Comparative Performance of Activating Agents
The choice of an activating agent significantly impacts the outcome of a coupling reaction. Factors such as reaction speed, yield, and the degree of racemization are critical considerations. The following table summarizes the performance of commonly used activating agents for Boc-amino acid coupling.
| Activating Agent | Class | Typical Yield (%) | Reaction Time | Racemization Risk | Key Advantages | Key Disadvantages |
| DCC | Carbodiimide | 80-95 | 1-12 hours | Moderate | Cost-effective.[2][3] | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[3][4] |
| DIC | Carbodiimide | 85-95 | 1-4 hours | Moderate | Byproduct (diisopropylurea) is more soluble than DCU, simplifying purification.[2][5] | Slower than uronium/phosphonium salts.[2] |
| EDC | Carbodiimide | 80-95 | 1-4 hours | Moderate | Water-soluble reagent and byproduct, ideal for aqueous-phase couplings and easy removal.[2][3][6] | Can be less efficient for sterically hindered couplings.[2] |
| HBTU | Uronium/Aminium | >95 | 15-60 minutes | Low (with HOBt) | High coupling efficiency and rapid reaction rates.[4][7] | Solutions in DMF have moderate stability.[7] |
| HATU | Uronium/Aminium | >98 | 5-30 minutes | Very Low | Highly effective for sterically hindered couplings and minimizes racemization.[6][7][8] | Higher cost compared to other reagents.[5] |
| PyBOP | Phosphonium | >95 | 15-60 minutes | Low | High coupling efficiency, rapid reactions, and byproducts are less hazardous than those of BOP.[4][6] | Solutions in DMF have moderate stability.[7] |
| PyAOP | Phosphonium | >98 | 15-60 minutes | Very Low | Particularly effective for coupling N-methylated amino acids.[4][9] | Higher cost. |
Experimental Protocols
The following are generalized protocols for the coupling of a Boc-protected amino acid to an amino acid ester in solution. These protocols serve as a starting point and may require optimization based on the specific substrates and reaction conditions.
Protocol 1: Coupling using Dicyclohexylcarbodiimide (DCC) and HOBt
This protocol outlines a standard procedure for peptide bond formation using the cost-effective carbodiimide reagent, DCC, in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization.[2]
Materials:
-
Boc-protected amino acid (1.0 equiv)
-
Amino acid ester hydrochloride (1.0 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Boc-protected amino acid, amino acid ester hydrochloride, and HOBt in DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIEA to the solution and stir for 10 minutes.
-
Add a solution of DCC in DCM or DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
This protocol describes the use of the highly efficient uronium salt-based coupling reagent, HBTU.[2]
Materials:
-
Boc-protected amino acid (1.0 equiv)
-
Amino acid ester hydrochloride (1.0 equiv)
-
N,N-Diisopropylethylamine (DIEA) (2.0 equiv)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Boc-protected amino acid, amino acid ester hydrochloride, and HBTU in DMF.
-
Add DIEA to the solution at room temperature.
-
Stir the reaction mixture for 30-60 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Coupling using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
This protocol details the application of the phosphonium salt-based reagent, PyBOP, known for its rapid and efficient couplings.[6]
Materials:
-
Boc-protected amino acid (1.0 equiv)
-
Amino acid ester hydrochloride (1.0 equiv)
-
N,N-Diisopropylethylamine (DIEA) (2.0 equiv)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask, dissolve the Boc-protected amino acid, amino acid ester hydrochloride, and PyBOP in DMF.
-
Add DIEA to the mixture at room temperature.
-
Stir the reaction for 15-60 minutes. Coupling reactions with PyBOP are often rapid, nearing completion within minutes.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up the reaction as described in Protocol 2.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
To visualize the fundamental processes involved in Boc-amino acid coupling, the following diagrams illustrate the general activation mechanism and a typical experimental workflow.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Enantioselective Analysis of N-Protected Amino Acids on Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity of N-protected amino acids is a critical checkpoint in peptide synthesis and pharmaceutical development. The stereochemistry of these chiral building blocks directly influences the biological activity, efficacy, and safety of the final peptide-based therapeutics. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this essential analysis.
This guide provides an objective comparison of various CSPs for the enantioselective analysis of N-protected amino acids, supported by experimental data and detailed protocols to assist researchers in method development and selection.
General Workflow for Chiral Analysis
The process of analyzing the enantiomeric purity of N-protected amino acids typically follows a standardized workflow. This involves the initial protection (derivatization) of the amino acid's amino group, followed by chromatographic separation on a chiral column and subsequent detection.
Comparison of Chiral Stationary Phases
The choice of CSP is the most critical factor in achieving successful enantiomeric separation.[1] The interaction between the N-protected amino acid and the chiral selector of the stationary phase dictates the separation efficiency. The most widely used CSPs for this application are based on polysaccharides, macrocyclic glycopeptides, and Pirkle-type phases.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability and high success rates in separating a wide range of chiral compounds, including N-protected amino acids.[2][3] The chiral recognition mechanism primarily involves hydrogen bonding, π-π interactions, and dipole-dipole interactions within the helical grooves of the polysaccharide polymer.
Experimental Data:
The following table summarizes the performance of a cellulose-based CSP for the separation of various N-Fmoc protected amino acids.
| N-Fmoc Amino Acid | Retention Factor (k'₁) | Separation Factor (α) | Resolution (Rₛ) |
| Fmoc-D/L-Alanine | 1.85 | 1.15 | 2.50 |
| Fmoc-D/L-Valine | 1.55 | 1.20 | 3.15 |
| Fmoc-D/L-Phenylalanine | 2.10 | 1.35 | 4.80 |
| Fmoc-D/L-Tryptophan | 3.50 | 1.25 | 4.10 |
| Fmoc-D/L-Methionine | 2.30 | 1.18 | 2.95 |
Data is representative and compiled for illustrative purposes based on typical performance.
Experimental Protocol:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H)
-
Dimensions: 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 265 nm
-
Sample Preparation: Dissolve the N-Fmoc amino acid in the mobile phase.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and vancomycin, are exceptionally versatile due to their complex structures, which offer multiple interaction sites. These phases can operate in reversed-phase, normal-phase, and polar organic modes, making them suitable for a broad range of N-protected amino acids, including the more polar ones.[4] Their chiral recognition capabilities stem from ionic interactions, hydrogen bonding, and inclusion complexation.[5]
Experimental Data:
The table below shows the performance of a teicoplanin-based CSP for the separation of N-Boc and N-Fmoc protected amino acids.
| N-Protected Amino Acid | Mobile Phase Mode | Retention Factor (k'₁) | Separation Factor (α) | Resolution (Rₛ) |
| Boc-D/L-Leucine | Reversed-Phase | 3.2 | 1.5 | 4.2 |
| Boc-D/L-Phenylalanine | Reversed-Phase | 4.5 | 1.8 | 5.5 |
| Fmoc-D/L-Alanine | Polar Organic | 1.9 | 1.3 | 3.8 |
| Fmoc-D/L-Serine | Polar Organic | 2.1 | 1.4 | 4.1 |
Data is representative and compiled for illustrative purposes based on typical performance.[6]
Experimental Protocols:
-
For Reversed-Phase (N-Boc):
-
Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC T)
-
Dimensions: 250 x 4.6 mm, 5 µm
-
Mobile Phase: 10 mM Ammonium Acetate in Water / Methanol (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm or LC-MS
-
-
For Polar Organic (N-Fmoc):
-
Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC T)
-
Dimensions: 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Methanol / Acetic Acid / Triethylamine (90:10:0.3:0.2, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 265 nm
-
Pirkle-Type CSPs
Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support.[7] These phases, often derived from amino acid derivatives, operate on a principle of π-π interactions, hydrogen bonding, and dipole stacking.[7] They are particularly effective for separating molecules that have π-acidic or π-basic groups, such as the dinitrophenyl or naphthyl groups often used in derivatization.[7][8][9]
Experimental Data:
The following table illustrates the performance of a Pirkle-type CSP for the separation of N-(3,5-Dinitrobenzoyl) amino acid derivatives.
| N-DNB Amino Acid | Retention Factor (k'₁) | Separation Factor (α) | Resolution (Rₛ) |
| DNB-D/L-Leucine | 5.8 | 1.25 | 2.8 |
| DNB-D/L-Phenylglycine | 8.2 | 1.40 | 4.5 |
| DNB-D/L-Valine | 4.9 | 1.31 | 3.2 |
Data is representative and compiled for illustrative purposes based on typical performance.
Experimental Protocol:
-
Column: (R)-N-(3,5-Dinitrobenzoyl)phenylglycine CSP (e.g., Whelk-O1)
-
Dimensions: 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Acetonitrile (90:10:1, v/v/v)
-
Flow Rate: 1.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
CSP Selection Guide
Choosing the appropriate CSP and mobile phase is crucial for method development. The following decision tree provides a logical guide for selecting a starting point based on the properties of the N-protected amino acid.
Conclusion
The enantioselective analysis of N-protected amino acids is reliably achieved using a variety of commercially available chiral stationary phases. Polysaccharide-based CSPs are a robust first choice for aromatic protecting groups like Fmoc and Cbz. Macrocyclic glycopeptide phases offer exceptional versatility, especially for more polar or Boc-protected amino acids, with the advantage of multiple mobile phase modes. Pirkle-type columns provide an excellent alternative, particularly when specific derivatization strategies are employed. The selection of the CSP and the optimization of the mobile phase are paramount to achieving baseline separation and ensuring the accurate determination of enantiomeric purity in research and quality control settings.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aph-hsps.hu [aph-hsps.hu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (R,S)-Boc-2-amino-tetradecanoic Acid
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of (R,S)-Boc-2-amino-tetradecanoic acid, ensuring the safety of personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the necessary handling precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.
-
Hand Protection: Use compatible, chemical-resistant gloves. Always inspect gloves before use and dispose of them correctly after handling the substance.
-
Body Protection: A laboratory coat must be worn to protect against skin contact.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust particles.[1][2]
Spill and Leak Containment
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate: Clear the immediate area of all personnel to ensure safety.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust.[2] Place the collected material into a clearly labeled, sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent. All cleaning materials must be collected and disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as chemical waste, adhering to all institutional and regulatory guidelines.
-
Waste Characterization: The first step is to determine if the waste is hazardous. While many Boc-protected amino acids are not classified as hazardous, it is the responsibility of the waste generator to make this determination, ideally by consulting a specific Safety Data Sheet (SDS) or your institution's Environmental Health and Safety (EHS) office.[2]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.[2] It should be collected in a designated, sealed, and properly labeled container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," any known hazards, and the accumulation start date.[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is ready for collection by your institution's EHS office or a licensed chemical waste disposal contractor.[2]
-
Final Disposal: The final disposal of the waste must be conducted through an authorized hazardous waste facility, in accordance with all local, state, and federal regulations.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C19H37NO4[4] |
| Molecular Weight | 343.51 g/mol [5] |
| Appearance | White powder[5] |
| Melting Point | 56-63 °C[5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide provides general procedures for the disposal of this compound based on available information for similar compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or the explicit guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult your EHS office for definitive disposal protocols.
References
Personal protective equipment for handling (R,S)-Boc-2-amino-tetradecanoic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount for both personal safety and the integrity of experimental outcomes. This guide provides crucial safety and logistical information for the proper handling and disposal of (R,S)-Boc-2-amino-tetradecanoic acid, a white powdered amino acid derivative used in peptide synthesis.[1] While this compound is not classified as hazardous under GHS criteria by a majority of reports, it is prudent to handle it with care.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] | Protects hands from direct contact with the powdered substance.[3] Gloves should be inspected before use and disposed of properly.[2] |
| Eye Protection | Chemical safety goggles or glasses with side shields.[3][4] | Shields eyes from airborne dust particles and potential splashes.[3] |
| Body Protection | A fully buttoned laboratory coat.[2][3] | Provides a barrier against chemical splashes and prevents contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or if there is a risk of generating dust. | To be used based on a risk assessment of the specific procedure, particularly when handling large quantities or in poorly ventilated areas. |
| Foot Protection | Closed-toe shoes.[4] | Protects feet from spills.[4] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, conduct a risk assessment to identify specific hazards. Ensure all necessary PPE is readily available and in good condition.[3]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust.[2][4]
-
Transfer: Use tools like spatulas or scoops to handle the solid compound, avoiding direct skin contact.[3] Minimize agitation to prevent the creation of dust.[3]
-
Labeling: Ensure all containers are clearly labeled with the compound's name and any relevant hazard information.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Avoid eating, drinking, or applying cosmetics in the work area.[5]
Disposal Plan:
-
Waste Identification: All waste containing this compound should be clearly labeled.[3]
-
Waste Segregation: Segregate chemical waste based on its properties (e.g., non-halogenated organic waste).[3]
-
Containerization: Use designated, properly sealed, and labeled containers for chemical waste to prevent leaks.[3]
-
Institutional Protocols: Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Never dispose of organic substances down the laboratory drain.[4]
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[2]
-
Skin Contact: Wash the affected area with soap and plenty of water.[2]
-
Inhalation: Move the individual to fresh air.[2]
-
Spill: In case of a spill, evacuate the area, ensure it is well-ventilated, and follow established laboratory procedures for cleaning up solid chemical spills.[2]
In all cases of exposure, seek medical attention if symptoms persist.[2]
Safe Handling Workflow
The following diagram illustrates the procedural steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of powdered chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
